YM-53601
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXYVHMBPISIJQ-TVWXOORISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046508 | |
| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182959-33-7 | |
| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
YM-53601: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels, demonstrating significant potential as a lipid-lowering agent. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Squalene Synthase
The primary mechanism of action of this compound is the direct inhibition of squalene synthase, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2][3][4] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which involves the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][4][5] By blocking this enzymatic step, this compound effectively curtails the de novo synthesis of cholesterol.[1][3][6] This targeted inhibition leads to a significant reduction in plasma concentrations of non-HDL cholesterol.[1][3]
Beyond its impact on cholesterol, this compound has demonstrated a robust triglyceride-lowering effect.[1][3][6] This is attributed to several downstream consequences of squalene synthase inhibition, including the suppression of triglyceride and free fatty acid biosynthesis in the liver and a decrease in the secretion of cholesterol and triglycerides from the liver.[6] Furthermore, this compound has been shown to enhance the clearance of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma.[7]
Recent studies have also highlighted additional cellular effects of this compound. It has been observed to reduce mitochondrial cholesterol levels in hepatocellular carcinoma cell lines (H35 and HepG2) and to potentiate the efficacy of certain chemotherapeutic agents.[2][5] Additionally, due to its inhibition of FDFT1, this compound may play a role in impeding the propagation of the Hepatitis C virus (HCV).[2]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against Squalene Synthase
| Species/Cell Line | Tissue Source | IC50 (nM) |
| Human | HepG2 Cells | 79[2] |
| Rhesus Monkey | Hepatic Microsomes | 45[2] |
| Guinea-pig | Hepatic Microsomes | 46[2] |
| Rat | Hepatic Microsomes | 90[2] |
| Hamster | Hepatic Microsomes | 170[2] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis
| Species | Parameter | ED50 (mg/kg) |
| Rat | Inhibition of Cholesterol Biosynthesis | 32[1][2][3] |
Table 3: In Vivo Efficacy of this compound on Plasma Lipids
| Species | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides |
| Guinea-pig | - | 100 mg/kg/day | 14 days | 47%[3] | - |
| Rhesus Monkey | - | 50 mg/kg (twice daily) | 21 days | 37%[1][3] | - |
| Hamster | Normal | 50 mg/kg/day | 5 days | - | 81%[3] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | - | 73%[1][3] |
| Hamster | - | Single Dose | - | 35% | 64% |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting squalene synthase activity.
-
Materials:
-
Hepatic microsomes from various species (rat, hamster, guinea-pig, rhesus monkey) or from human hepatoma cell lines (HepG2).
-
[3H]farnesyl diphosphate (substrate).
-
This compound.
-
Reaction buffer and cofactors.
-
-
Protocol:
-
Prepare hepatic microsomes from liver tissue or cultured HepG2 cells.
-
Pre-incubate the microsomal preparation with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding [3H]farnesyl diphosphate.
-
Incubate the reaction mixture under optimal conditions for squalene synthase activity.
-
Terminate the reaction and extract the lipid-soluble products.
-
Separate and quantify the amount of [3H]squalene formed using techniques such as thin-layer chromatography or high-performance liquid chromatography coupled with a radioactivity detector.
-
Calculate the concentration of this compound that causes 50% inhibition of squalene synthase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Cholesterol Biosynthesis Inhibition Assay
-
Objective: To assess the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis.
-
Animal Model: Rats.
-
Materials:
-
This compound.
-
[14C]-acetate.
-
-
Protocol:
-
Administer varying doses of this compound orally to a cohort of rats.
-
After a specified time, inject the rats with [14C]-acetate, a radiolabeled precursor for cholesterol synthesis.
-
Following a designated incubation period, collect liver tissue samples.
-
Extract and saponify the lipids from the liver samples.
-
Isolate the cholesterol fraction and measure the incorporation of [14C] into cholesterol using liquid scintillation counting.
-
Determine the dose of this compound that results in a 50% reduction in cholesterol biosynthesis (ED50).
-
In Vivo Lipid-Lowering Efficacy Studies
-
Objective: To evaluate the effect of this compound on plasma lipid levels in various animal models.
-
Animal Models: Rats, guinea-pigs, hamsters, rhesus monkeys.
-
Protocol:
-
Acclimate animals to the experimental conditions and, if required, induce hyperlipidemia through a high-fat diet.
-
Administer this compound orally at specified doses and for a defined duration. A control group receives the vehicle.
-
Collect blood samples at baseline and at various time points during the treatment period.
-
Separate plasma and measure the concentrations of total cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.
-
Calculate non-HDL-cholesterol levels by subtracting HDL-cholesterol from total cholesterol.
-
Statistically analyze the changes in lipid parameters between the this compound treated and control groups.
-
VLDL and LDL Clearance Assay
-
Objective: To determine the effect of this compound on the clearance rate of VLDL and LDL from the plasma.
-
Animal Model: Hamsters.
-
Materials:
-
This compound.
-
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), a fluorescent lipophilic dye.
-
VLDL and LDL isolated from donor animals.
-
-
Protocol:
-
Label isolated VLDL and LDL with the fluorescent dye DiI.
-
Administer this compound or vehicle to hamsters.
-
Inject the DiI-labeled VLDL or LDL into the treated and control animals.
-
Collect blood samples at multiple time points post-injection.
-
Measure the fluorescence intensity in the plasma to determine the concentration of the labeled lipoproteins remaining in circulation.
-
Calculate the clearance rate of DiI-VLDL and DiI-LDL from the plasma.
-
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.
Experimental Workflow for In Vivo Lipid-Lowering Assessment
Caption: Workflow for evaluating the in vivo lipid-lowering efficacy of this compound.
Proposed Mechanism of Triglyceride Reduction by this compound
Caption: Postulated mechanisms contributing to the triglyceride-lowering effect of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
YM-53601: A Technical Guide to Squalene Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting the first committed step in sterol synthesis, this compound effectively reduces plasma cholesterol and triglyceride levels, presenting a promising therapeutic strategy for hyperlipidemia.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (farnesyl-diphosphate farnesyltransferase) catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][5] This is the first enzymatic step exclusively dedicated to the biosynthesis of sterols, including cholesterol.[5][6][7] Inhibition of this enzyme is a rational target for lowering cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, squalene synthase inhibitors do not affect the synthesis of non-sterol isoprenoids that are essential for various cellular functions.[1][8] This specificity is hypothesized to lead to a better side-effect profile.[6][7] this compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel and potent inhibitor of this enzyme.[1][2]
Mechanism of Action of this compound
This compound exerts its lipid-lowering effects by directly inhibiting the activity of squalene synthase. This inhibition leads to a reduction in the hepatic synthesis of squalene, a key precursor of cholesterol.[1][2] The decreased intracellular cholesterol concentration is believed to upregulate the expression of hepatic LDL receptors, similar to the mechanism of statins, which enhances the clearance of LDL cholesterol from the circulation.[9][10] Furthermore, studies have shown that this compound also suppresses the biosynthesis of triglycerides and free fatty acids in the liver and inhibits the secretion of cholesterol and triglycerides.[11] The precise mechanism for the triglyceride-lowering effect is still under investigation but may involve these suppressive effects on lipogenic biosynthesis and secretion.[11]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Microsome Source | IC50 (nM) |
| Human | HepG2 Cells | 79[12] |
| Rat | Liver | 90[12] |
| Hamster | Liver | 170[12] |
| Guinea Pig | Liver | 46[12] |
| Rhesus Monkey | Liver | 45[12] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Diet | Dosage | Duration | Effect |
| Rat | - | 32 mg/kg (single oral dose) | - | ED50 for inhibition of cholesterol biosynthesis.[2][12] |
| Guinea Pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in plasma non-HDL-C.[2] |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% reduction in plasma non-HDL-C.[2] |
| Hamster | Normal | 50 mg/kg/day | 5 days | 81% reduction in plasma triglycerides.[2] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in plasma triglycerides.[2] |
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
This protocol is a generalized representation based on common methodologies for assessing squalene synthase activity.
Objective: To determine the in vitro inhibitory activity of this compound on squalene synthase.
Materials:
-
Hepatic microsomes from various species or HepG2 cells.
-
[³H]farnesyl diphosphate (FPP) as the substrate.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, NaF, and NADPH).
-
This compound at various concentrations.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Methodology:
-
Microsome Preparation: Homogenize liver tissue or HepG2 cells in a suitable buffer and centrifuge to isolate the microsomal fraction, which contains squalene synthase.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal protein.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]FPP.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extraction of Squalene: Extract the lipid-soluble product, [³H]squalene, into an organic solvent.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Animal Studies for Lipid-Lowering Effects
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Objective: To assess the effect of oral administration of this compound on plasma cholesterol and triglyceride levels in animal models.
Materials:
-
Animal models (e.g., rats, hamsters, guinea pigs, rhesus monkeys).
-
This compound formulated for oral administration.
-
Standard or high-fat chow.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Centrifuge.
-
Clinical chemistry analyzer for lipid profiling.
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a specified period before the experiment.
-
Dietary Regimen: Feed the animals either a standard chow or a high-fat diet to induce hyperlipidemia, depending on the study design.
-
Drug Administration: Administer this compound or a vehicle control orally at the specified doses and frequency for the duration of the study.
-
Blood Sampling: Collect blood samples at baseline and at various time points during the study, typically via retro-orbital bleeding or from a catheterized vessel.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using a validated clinical chemistry analyzer. Non-HDL cholesterol is calculated as Total Cholesterol - HDL Cholesterol.
-
Data Analysis: Compare the lipid levels between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the lipid-lowering effects.
Visualizations: Pathways and Workflows
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: Cholesterol biosynthesis pathway highlighting the site of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene Synthase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Potent Inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) by YM-53601: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of YM-53601, a potent inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), also known as squalene synthase. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[1][2] Inhibition of this enzyme represents a key strategy for the development of cholesterol-lowering therapeutics. This document summarizes the quantitative inhibitory data for this compound, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathway and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibition of FDFT1 activity across various species and cell lines. The following tables summarize the key quantitative data available for the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FDFT1 (Squalene Synthase)
| Species/Cell Line | Enzyme Source | IC50 (nM) | Reference(s) |
| Human | HepG2 cells | 79 | [3][4] |
| Rat | Liver microsomes | 90 | [3] |
| Hamster | Liver microsomes | 170 | [3] |
| Guinea-pig | Liver microsomes | 46 | [3] |
| Rhesus monkey | Liver microsomes | 45 | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
Table 2: In Vivo Efficacy of this compound in Cholesterol Biosynthesis Inhibition
| Animal Model | Parameter | ED50 (mg/kg) | Reference(s) |
| Rat | Inhibition of cholesterol biosynthesis from acetate | 32 | [3][5] |
ED50 (Median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of FDFT1.[3] FDFT1 catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This reaction is a two-step process involving the formation of a presqualene pyrophosphate (PSPP) intermediate, which is subsequently reduced by NADPH to yield squalene.[1] By blocking this crucial step, this compound effectively curtails the downstream production of cholesterol. While the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive) for this compound has not been detailed in the reviewed literature, squalene synthase inhibitors are often designed as transition-state analogs, suggesting a competitive mode of action.[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on FDFT1 activity.
Protocol 1: In Vitro FDFT1 (Squalene Synthase) Inhibition Assay using Radiolabeled Substrate
This protocol is a synthesized methodology based on descriptions of radiometric assays for squalene synthase.[3][6]
Objective: To determine the in vitro inhibitory activity of this compound on FDFT1 by measuring the incorporation of radiolabeled farnesyl pyrophosphate into squalene.
Materials:
-
Enzyme Source: Hepatic microsomes from rat, hamster, guinea-pig, rhesus monkey, or human-derived HepG2 cells.
-
Substrate: [3H]farnesyl diphosphate.
-
Inhibitor: this compound.
-
Assay Buffer: Composition may vary, but a typical buffer would be 50 mM HEPES, pH 7.5.
-
Cofactors: NADPH, MgCl2.
-
Other Reagents: Dithiothreitol (DTT), Sodium Fluoride (NaF).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Microsome Preparation: Prepare hepatic microsomes from the desired species or cell line using standard differential centrifugation techniques. Determine the total protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, MgCl2, DTT, NaF, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Enzyme Addition: Add a predetermined amount of the microsomal enzyme preparation to each tube.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [3H]farnesyl diphosphate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a strong base (e.g., KOH).
-
Extraction of Squalene: Extract the lipid-soluble product, [3H]squalene, from the aqueous reaction mixture using an organic solvent (e.g., hexane or petroleum ether).
-
Quantification: Transfer the organic phase containing [3H]squalene to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Cholesterol Biosynthesis Inhibition Assay
This protocol is based on the in vivo studies cited for this compound.[5]
Objective: To determine the in vivo efficacy of this compound in inhibiting de novo cholesterol biosynthesis.
Materials:
-
Animal Model: Sprague-Dawley rats.
-
Test Compound: this compound.
-
Radiolabeled Precursor: [14C]-acetate.
-
Vehicle: Appropriate vehicle for oral administration of this compound.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental conditions for a sufficient period.
-
Dosing: Administer a single oral dose of this compound at various concentrations (e.g., 6.25, 12.5, 25, and 50 mg/kg) or the vehicle control to different groups of rats.
-
Radiolabel Administration: After a specified time following the administration of the test compound (e.g., 1 hour), inject the rats intraperitoneally with [14C]-acetate.
-
Sample Collection: After a further incubation period, euthanize the animals and collect liver tissue.
-
Lipid Extraction: Extract the total lipids from the liver tissue.
-
Saponification and Sterol Extraction: Saponify the lipid extract and extract the non-saponifiable fraction, which contains the newly synthesized [14C]-cholesterol.
-
Quantification: Measure the amount of radioactivity in the sterol fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each dose of this compound compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the dose of the compound.
Visualizations
Signaling Pathway: Cholesterol Biosynthesis and the Role of FDFT1
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the critical position of FDFT1 and the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathway showing FDFT1 inhibition by this compound.
Experimental Workflow: In Vitro FDFT1 Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory effect of this compound on FDFT1 activity in vitro.
Caption: Workflow for the in vitro FDFT1 inhibition assay.
References
- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Potent Inhibitor of Cholesterol Biosynthesis
An In-depth Technical Guide on the Mechanism and Effects of YM-53601
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, potent, and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, this compound effectively reduces the production of cholesterol, leading to a significant decrease in plasma levels of non-high-density lipoprotein cholesterol (nonHDL-C) and triglycerides.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from various in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its cholesterol-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase).[1][3] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][4] By blocking this step, this compound prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in cellular cholesterol levels.[3]
The inhibition of cholesterol synthesis triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). A decrease in intracellular cholesterol levels leads to the activation of SREBP-2, a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the gene for squalene synthase itself. This feedback mechanism is a key aspect of cholesterol homeostasis.
Quantitative Data on the Efficacy of this compound
The potency of this compound has been demonstrated in a variety of preclinical studies, both in vitro and in vivo.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Microsomal Source | IC50 (nM) |
| Human | HepG2 Cells | 79[5] |
| Rhesus Monkey | Liver | 45[5] |
| Guinea-pig | Liver | 46[5] |
| Rat | Liver | 90[5] |
| Hamster | Liver | 170[5] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis in Rats
| Compound | ED50 (mg/kg) |
| This compound | 32[1][5] |
| FBQ (a reference squalene synthase inhibitor) | 18[1] |
ED50 (Effective Dose 50%) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 3: In Vivo Effects of this compound on Plasma Lipids in Various Animal Models
| Animal Model | Diet | Dose (mg/kg/day) | Duration | % Reduction in nonHDL-C | % Reduction in Triglycerides |
| Guinea-pigs | Normal | 100 | 14 days | 47% (P<0.001)[1][2] | -30% |
| Rhesus Monkeys | Normal | 50 (twice daily) | 21 days | 37% (P<0.01)[1][2] | Not specified |
| Hamsters | Normal | 50 | 5 days | ~70%[5] | 81% (P<0.001)[1][2] |
| Hamsters | High-fat | 100 | 7 days | Not specified | 73% (P<0.001)[1][2] |
Experimental Protocols
The following are generalized protocols representative of the key experiments used to characterize the activity of this compound.
In Vitro Squalene Synthase Activity Assay
This assay measures the ability of this compound to inhibit the conversion of a radiolabeled substrate to squalene in liver microsomes.
3.1.1. Preparation of Hepatic Microsomes:
-
Euthanize the animal model (e.g., rat, hamster) and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in a known volume of storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C until use.
3.1.2. Squalene Synthase Assay:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
MgCl₂
-
NADPH
-
Radiolabeled substrate (e.g., [³H]farnesyl pyrophosphate)
-
Hepatic microsomes
-
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids, including the radiolabeled squalene, into the organic phase.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled squalene formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Cholesterol Biosynthesis Assay
This assay measures the effect of this compound on the de novo synthesis of cholesterol from a radiolabeled precursor in live animals.
-
Administer this compound or vehicle control orally to the animal model (e.g., rats) at various doses.
-
After a specified time (e.g., 1 hour), inject the animals intraperitoneally with a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate.[1]
-
After a further incubation period (e.g., 2 hours), collect blood and liver samples.
-
Extract total lipids from the plasma and a portion of the liver.
-
Saponify the lipid extract to hydrolyze cholesteryl esters.
-
Extract the non-saponifiable lipids, which include cholesterol.
-
Separate the cholesterol from other lipids using a method like TLC or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.
-
Calculate the inhibition of cholesterol biosynthesis for each dose of this compound and determine the ED50 value.
Plasma Lipid Analysis
This protocol outlines the measurement of plasma cholesterol and triglyceride levels in animal models treated with this compound.
-
Collect blood samples from the animals at baseline and after the treatment period with this compound or a comparator drug.
-
Separate the plasma by centrifugation.
-
Measure total cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic assay kits.
-
Calculate nonHDL-cholesterol using the following formula:
-
nonHDL-C = Total Cholesterol - HDL-Cholesterol
-
-
Analyze the data to determine the percentage change in lipid levels from baseline and compare the effects of different treatments.
Visualizations
Signaling Pathway
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound is a highly effective inhibitor of squalene synthase, demonstrating potent activity in reducing cholesterol biosynthesis and lowering plasma nonHDL-C and triglyceride levels in various animal models. Its mechanism of action, targeting a key committed step in the cholesterol synthesis pathway, makes it a valuable tool for research into lipid metabolism and a potential therapeutic agent for dyslipidemia. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of cardiovascular drug discovery and development.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]
- 3. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. oyc.co.jp [oyc.co.jp]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
The Discovery and Synthesis of YM-53601: A Potent Squalene Synthase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a novel, potent, and specific inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological effects of this compound. Detailed experimental protocols for key assays and a summary of its in vitro and in vivo activities are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising lipid-lowering agent.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a key downstream enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[3] Its inhibition offers a targeted approach to reducing cholesterol levels without affecting the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol.[1] this compound, identified as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, emerged from a discovery program aimed at identifying novel squalene synthase inhibitors.[1][2]
Discovery of this compound
This compound was discovered by Yamanouchi Pharmaceutical Co., Ltd. during a screening campaign for compounds capable of reducing plasma cholesterol.[1] It was identified as a potent inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects in various animal models.[1][2]
Synthesis of this compound
While the proprietary, detailed synthesis protocol for this compound by Yamanouchi Pharmaceutical Co., Ltd. is not publicly available, the general synthetic approach for 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors has been described in the scientific literature. The synthesis of this compound involves the coupling of a carbazole moiety with a functionalized quinuclidine side chain.
Below is a logical workflow for the potential synthesis of this compound, based on related medicinal chemistry publications.
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its lipid-lowering effects by directly inhibiting squalene synthase. This enzyme catalyzes the two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This is the first committed step in the biosynthesis of sterols.[3]
The Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol. This compound acts at a crucial juncture in this pathway.
Caption: Simplified cholesterol biosynthesis pathway highlighting the site of action of this compound.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies.
Table 1: In Vitro Inhibitory Activity of this compound against Squalene Synthase
| Species/Cell Line | IC50 (nM) |
| Rat (hepatic microsomes) | 90[4] |
| Hamster (hepatic microsomes) | 170[4] |
| Guinea-pig (hepatic microsomes) | 46[4] |
| Rhesus monkey (hepatic microsomes) | 45[4] |
| Human (HepG2 cells) | 79[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Rats | 32 mg/kg (ED50) | Inhibition of cholesterol biosynthesis | [1][2] |
| Guinea-pigs | 100 mg/kg/day for 14 days | 47% reduction in plasma nonHDL-C | [1][2] |
| Rhesus monkeys | 50 mg/kg, twice daily for 21 days | 37% decrease in plasma nonHDL-C | [1][2] |
| Hamsters (normal diet) | 50 mg/kg/day for 5 days | 81% decrease in plasma triglycerides | [1][2] |
| Hamsters (high-fat diet) | 100 mg/kg/day for 7 days | 73% decrease in plasma triglycerides | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Squalene Synthase Inhibition Assay (In Vitro)
This assay determines the inhibitory activity of this compound on squalene synthase in hepatic microsomes.
Caption: Experimental workflow for the in vitro squalene synthase inhibition assay.
Protocol Details:
-
Microsome Preparation: Homogenize liver tissue or HepG2 cells in a suitable buffer and centrifuge to isolate the microsomal fraction.
-
Incubation: In a final volume of 100 µL, combine microsomal protein (e.g., 50 µg), buffer, cofactors, and varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding a solution of [3H]-FPP.
-
Lipid Extraction: After stopping the reaction, add n-hexane to extract the lipid-soluble products, including [3H]-squalene.
-
Quantification: Measure the radioactivity in the hexane layer using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
In Vivo Cholesterol Biosynthesis Inhibition Assay
This assay measures the effect of this compound on the de novo synthesis of cholesterol in live animals.
Caption: Experimental workflow for the in vivo cholesterol biosynthesis inhibition assay.
Protocol Details:
-
Dosing: Administer this compound at various doses to a group of rats.
-
Radiolabeling: Inject a known amount of [14C]-acetate, a precursor for cholesterol synthesis.
-
Sample Collection and Processing: After a set time, collect blood and extract the lipids from the plasma.
-
Sterol Isolation: Saponify the lipid extract to hydrolyze ester bonds and then extract the non-saponifiable fraction, which contains cholesterol.
-
Quantification: Measure the amount of [14C] incorporated into cholesterol using liquid scintillation counting.
-
Data Analysis: Determine the dose of this compound that causes a 50% reduction in cholesterol synthesis (ED50).
Conclusion
This compound is a potent and selective inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering properties demonstrated in a range of preclinical models. Its mechanism of action, targeting a key committed step in sterol biosynthesis, makes it an attractive candidate for the treatment of hyperlipidemia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other squalene synthase inhibitors.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of YM-53601: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Squalene Synthase Inhibitor for Hyperlipidemia
YM-53601, a novel squalene synthase inhibitor, has demonstrated significant potential in reducing plasma cholesterol and triglyceride levels. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapies for hyperlipidemia.
Introduction to this compound and its Mechanism of Action
This compound, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a potent inhibitor of squalene synthase (SQS).[1] SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] By inhibiting SQS, this compound effectively blocks the production of cholesterol and other sterols.[2] This mechanism offers a targeted approach to lowering elevated lipid levels, a key risk factor for atherosclerosis and cardiovascular disease.[2]
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Structure-Activity Relationship (SAR) of this compound Analogs
A study by Ishihara et al. (2003) explored the synthesis and biological evaluation of a series of 3-ethylidenequinuclidine derivatives, providing crucial insights into the SAR of this compound.[1] The in vitro inhibitory activity against human squalene synthase and the in vivo efficacy in reducing non-HDL cholesterol in hamsters were assessed for various analogs. The key findings from this study are summarized in the table below.
| Compound | R | X | Geometry | IC50 (nM) vs. Human SQS | % Reduction of non-HDL Cholesterol in Hamsters (50 mg/kg/day, p.o.) |
| This compound | H | F | E | 79 | ~70 |
| YM-53579 | H | H | Z | 160 | ~50 |
| Analog 1 | H | H | E | >1000 | - |
| Analog 2 | F | H | Z | 230 | - |
| Analog 3 | Cl | H | Z | 180 | - |
| Analog 4 | OCH3 | H | Z | 820 | - |
| Analog 5 | H | Cl | E | 110 | - |
| Analog 6 | H | Br | E | 150 | - |
Table 1: Structure-Activity Relationship of this compound and its Analogs [1]
The data reveals several key structural features that are critical for the potent activity of this compound:
-
The Carbazole Moiety: The unsubstituted 9H-carbazole group is essential for activity and appears to contribute to a favorable safety profile, as derivatives with this moiety did not show signs of hepatotoxicity.[1]
-
The Quinuclidine Ring: This rigid, basic nitrogen-containing scaffold is a common feature in many squalene synthase inhibitors and is crucial for binding to the enzyme.
-
The Ethoxy Linker and Stereochemistry: The geometry of the double bond in the ethylidene linker significantly impacts activity. The (E)-configuration, as seen in this compound, is preferred over the (Z)-configuration for higher potency.
-
Substitution on the Ethylidene Group: The presence of a fluorine atom at the vinylic position (X=F) in the (E)-isomer dramatically enhances the inhibitory activity, as demonstrated by the lower IC50 value of this compound compared to its non-fluorinated counterpart.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
In Vitro Squalene Synthase Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of squalene synthase in a cell-free system.
Protocol:
-
Preparation of Liver Microsomes:
-
Homogenize fresh liver tissue (e.g., from rat or human hepatoma cell line like HepG2) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a reaction tube, pre-incubate the liver microsomes with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding a reaction mixture containing [3H]farnesyl diphosphate (FPP) as the substrate and necessary cofactors such as NADPH and MgCl2.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Extract the lipids, including the newly synthesized [3H]squalene, using an organic solvent (e.g., hexane).
-
Separate the squalene from other lipids using thin-layer chromatography (TLC).
-
Scrape the silica gel corresponding to the squalene band and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of squalene synthase activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Cholesterol Biosynthesis Assay
This assay measures the effect of a test compound on the de novo synthesis of cholesterol in a living animal model.
References
- 1. Syntheses of 3-ethylidenequinuclidine derivatives as squalene synthase inhibitors. Part 2: enzyme inhibition and effects on plasma lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Squalene Synthase Inhibitor YM-53601 on Human Hepatoma HepG2 Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of YM-53601, a potent squalene synthase inhibitor, on the human hepatoma cell line, HepG2. This compound targets a critical enzyme in the cholesterol biosynthesis pathway, leading to a significant reduction in cholesterol production. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's impact on cell viability and apoptosis, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research into the therapeutic potential of squalene synthase inhibitors in liver cancer and related metabolic diseases.
Introduction
This compound is a pharmacological agent that specifically inhibits squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1][2] This pathway is often dysregulated in cancer cells, including hepatocellular carcinoma, to meet the high demand for lipids for membrane synthesis and signaling. The HepG2 cell line, derived from a human liver carcinoma, is a widely used in vitro model for studying liver metabolism and the effects of therapeutic compounds. This guide details the known effects of this compound on HepG2 cells, providing a foundation for further investigation.
Quantitative Data Summary
The inhibitory effect of this compound on squalene synthase in HepG2 cells has been quantified, providing a measure of its potency. Additionally, the impact on mitochondrial cholesterol levels has been reported.
| Parameter | Cell Line | Value | Reference |
| IC50 (Squalene Synthase Inhibition) | HepG2 | 79 nM | [1][2] |
| pIC50 (Squalene Synthase Inhibition) | HepG2 | 4.10 | [3] |
| Mitochondrial Cholesterol Reduction | HepG2 | Observed at 1 µM | [1][2] |
Core Signaling Pathway: Cholesterol Biosynthesis
This compound's primary mechanism of action is the inhibition of squalene synthase, which catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate and subsequently into squalene. This is a committed step in the cholesterol biosynthesis pathway. By blocking this step, this compound effectively depletes the downstream production of cholesterol. The regulation of this pathway in liver cells is tightly controlled, primarily by the sterol regulatory element-binding protein 2 (SREBP-2).[1][4][5][6]
Experimental Protocols
The following protocols are generalized methods for assessing the effects of this compound on HepG2 cells, based on standard laboratory procedures.
Cell Culture
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for investigating the effects of this compound on HepG2 cells and the logical relationship of its mechanism of action.
Conclusion
This compound demonstrates potent, quantifiable effects on HepG2 cells through the specific inhibition of squalene synthase, leading to a reduction in cholesterol biosynthesis. This targeted action provides a valuable tool for investigating the role of cholesterol metabolism in hepatocellular carcinoma. The experimental protocols and workflows outlined in this guide offer a framework for further research into the downstream consequences of squalene synthase inhibition, including its potential to induce apoptosis and reduce cell viability in cancer cells. Future studies should focus on elucidating the specific signaling pathways modulated by cholesterol depletion in HepG2 cells to fully understand the therapeutic potential of this compound and similar compounds.
References
- 1. A novel role for CRTC2 in hepatic cholesterol synthesis through SREBP‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway [jstage.jst.go.jp]
- 5. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphenol A induces cholesterol biosynthesis in HepG2 cells via SREBP-2/HMGCR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Technical Guide to its IC50 Value Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of YM-53601, a potent inhibitor of squalene synthase. The document details the determination of its half-maximal inhibitory concentration (IC50), outlines the experimental protocols for this measurement, and illustrates its mechanism of action within the cholesterol biosynthesis pathway.
Quantitative Data Summary
The inhibitory activity of this compound against squalene synthase has been evaluated across various species and cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below for comparative analysis.
| Species/Cell Line | Enzyme Source | IC50 (nM) |
| Human | HepG2 cells | 79[1][2][3][4] |
| Rat | Liver microsomes | 90[1][2][3][4] |
| Hamster | Liver microsomes | 170[1][5] |
| Guinea Pig | Liver microsomes | 46[1][5] |
| Rhesus Monkey | Liver microsomes | 45[1][5] |
In addition to its in vitro enzymatic inhibition, this compound has demonstrated in vivo efficacy in suppressing cholesterol biosynthesis. The effective dose required to inhibit cholesterol biosynthesis by 50% (ED50) in rats has been determined to be 32 mg/kg[1][2][3][4].
Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1)[1][5]. This enzyme catalyzes the first committed step in cholesterol biosynthesis, a critical pathway for cellular function. Squalene synthase is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene[6]. By blocking this step, this compound effectively reduces the production of squalene and all subsequent downstream products in the cholesterol synthesis pathway.
The following diagram illustrates the position of squalene synthase and the inhibitory action of this compound within the cholesterol biosynthesis pathway.
Experimental Protocol: In Vitro Squalene Synthase IC50 Determination
The following protocol provides a detailed methodology for determining the IC50 value of this compound against squalene synthase using hepatic microsomes. This protocol is a synthesis of methodologies described in the scientific literature.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme Source: Hepatic microsomes (from human [e.g., HepG2 cells], rat, hamster, etc.)
-
Substrate: [3H]farnesyl diphosphate ([3H]-FPP)
-
Cofactor: NADPH
-
Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl2
-
Scintillation Cocktail
-
Organic Solvent: for extraction (e.g., petroleum ether or hexane)
-
Microcentrifuge tubes
-
Scintillation vials
-
Liquid scintillation counter
-
Incubator or water bath (37°C)
Experimental Workflow
The general workflow for the in vitro enzyme inhibition assay is depicted below.
Detailed Method
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations for the assay.
-
Thaw the hepatic microsomes on ice.
-
Prepare the assay buffer (50 mM phosphate buffer, pH 7.4, with 10 mM MgCl2).
-
Prepare a solution of NADPH in the assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the following components in order:
-
Assay buffer
-
Hepatic microsomes (a pre-determined optimal protein concentration)
-
This compound solution at various concentrations (or vehicle for the control)
-
NADPH solution
-
-
Gently mix the contents of the tubes.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known concentration of [3H]-FPP to each tube.
-
Incubate the reaction mixtures at 37°C for an additional 10 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a volume of organic solvent (e.g., petroleum ether or a hexane:isopropanol mixture).
-
Vortex the tubes vigorously to extract the lipid-soluble [3H]-squalene into the organic phase.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
-
Measurement of Radioactivity:
-
Carefully transfer a known volume of the organic layer containing the [3H]-squalene to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (CPM with inhibitor / CPM of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that produces 50% inhibition of squalene synthase activity.
-
Logical Relationship of Experimental Steps
The logical flow of the experimental protocol is designed to ensure accurate and reproducible IC50 determination.
This technical guide provides a foundational understanding of this compound's inhibitory properties and the methodologies used to quantify them. For researchers and professionals in drug development, these protocols and data serve as a valuable resource for further investigation and application of this potent squalene synthase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.libretexts.org [med.libretexts.org]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Cholesterol biosynthesis [reactome.org]
- 6. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
The Interplay of YM-53601 and Sterol Regulatory Element-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-53601 is a potent, orally active squalene synthase inhibitor that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various preclinical animal models.[1][2] Its primary mechanism of action is the direct inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a marked decrease in the endogenous production of cholesterol. A crucial, yet not directly elucidated, aspect of this compound's activity is its interplay with the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. The SREBPs are master transcriptional regulators of lipid homeostasis. By depleting intracellular cholesterol, this compound is anticipated to trigger a robust activation of SREBPs, a compensatory mechanism aimed at restoring cellular sterol levels. This guide provides an in-depth technical overview of this compound, the SREBP pathway, and their expected interaction, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
This compound: A Squalene Synthase Inhibitor
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a small molecule inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][3] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] By blocking this step, this compound effectively curtails the entire downstream pathway leading to cholesterol production.
Efficacy and Quantitative Data
Preclinical studies have demonstrated the potent lipid-lowering effects of this compound. The following tables summarize the key quantitative data from these investigations.
Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase
| Species/Cell Line | Tissue Source | IC50 (nM) |
| Human | HepG2 cells | 79 |
| Rat | Liver microsomes | 90 |
| Hamster | Liver microsomes | 170 |
| Guinea-pig | Liver microsomes | 46 |
| Rhesus monkey | Liver microsomes | 45 |
| Data sourced from MedchemExpress.com.[3] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Diet | Dosage | Duration | Effect | Reference |
| Rat | - | 32 mg/kg (single p.o.) | - | ED50 for cholesterol biosynthesis inhibition | [2] |
| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in plasma nonHDL-C | [2] |
| Rhesus monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% reduction in plasma nonHDL-C | [2] |
| Hamster | Normal | 50 mg/kg/day | 5 days | 81% reduction in plasma triglycerides | [2] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in plasma triglycerides | [2] |
The Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP family of transcription factors are central regulators of cellular lipid metabolism. There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-2 is the primary regulator of cholesterol synthesis, while the SREBP-1 isoforms are more involved in fatty acid and triglyceride synthesis.[5]
Under conditions of sufficient cellular sterol levels, SREBPs are retained in the endoplasmic reticulum (ER) as inactive precursors, bound to the SREBP cleavage-activating protein (SCAP). The SCAP-SREBP complex is held in the ER by another protein, Insulin-induced gene (Insig). When cellular sterol levels fall, Insig dissociates from the SCAP-SREBP complex, allowing it to translocate to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, mature SREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription. These target genes include those encoding enzymes for cholesterol synthesis (such as HMG-CoA reductase and squalene synthase) and the LDL receptor for cholesterol uptake.
The Hypothesized Interaction of this compound and SREBPs
While direct experimental evidence for the effect of this compound on SREBP activation is not yet published, a strong theoretical link can be established based on its mechanism of action. By inhibiting squalene synthase, this compound directly reduces the synthesis of cholesterol. This depletion of the end-product of the pathway is a potent signal for the activation of SREBP-2.
The expected molecular cascade is as follows:
-
This compound inhibits squalene synthase.
-
Cholesterol biosynthesis is reduced.
-
Intracellular sterol levels decrease.
-
The SCAP-SREBP complex is released from Insig in the ER.
-
The SCAP-SREBP complex translocates to the Golgi.
-
SREBP is cleaved by S1P and S2P, releasing the mature form.
-
Mature SREBP translocates to the nucleus.
-
Transcription of SREBP target genes is upregulated. This includes a compensatory upregulation of genes in the cholesterol synthesis pathway, such as HMG-CoA reductase and squalene synthase itself. Indeed, studies have shown that low cholesterol levels can lead to an 8-fold increase in squalene synthase activity mediated by SREBP activation.
This feedback loop is a fundamental aspect of cholesterol homeostasis. It also suggests that combining a squalene synthase inhibitor like this compound with an HMG-CoA reductase inhibitor (a statin) could have synergistic effects, as the former would block a later step in the pathway while the latter would inhibit the upregulated HMG-CoA reductase.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and for assessing SREBP activation.
In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on squalene synthase activity.
-
Materials:
-
Liver microsomes from various species (e.g., rat, hamster, human HepG2 cells).
-
This compound dissolved in DMSO.
-
[³H]farnesyl pyrophosphate (FPP).
-
NADPH.
-
HEPES buffer (50 mM, pH 7.4).
-
Reaction buffer containing MgCl₂, NaF, and dithiothreitol.
-
-
Procedure:
-
Prepare liver microsomes by differential centrifugation of liver homogenates.
-
Pre-incubate the microsomal protein with various concentrations of this compound in HEPES buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]FPP and NADPH in the reaction buffer.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., ethanolic KOH).
-
Extract the lipid-soluble products (including [³H]squalene) with an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]squalene formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
In Vivo Cholesterol Biosynthesis Assay
-
Objective: To measure the in vivo effect of this compound on the rate of cholesterol synthesis.
-
Materials:
-
Animal models (e.g., rats).
-
This compound formulated for oral administration.
-
Radiolabeled precursor, such as [¹⁴C]acetate or [³H]water.
-
-
Procedure:
-
Administer this compound or vehicle control to the animals via oral gavage.
-
After a specified time (e.g., 1 hour), inject the radiolabeled precursor intraperitoneally.
-
After a further incubation period (e.g., 1 hour), collect blood and/or liver tissue.
-
Extract total lipids from the plasma or liver homogenates.
-
Saponify the lipid extract to release free cholesterol.
-
Isolate cholesterol by precipitation (e.g., with digitonin) or chromatography.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.
-
Express the rate of cholesterol synthesis as the amount of radiolabel incorporated per gram of tissue or per volume of plasma over time.
-
Western Blot Analysis of SREBP Processing
-
Objective: To assess the effect of a compound on the proteolytic processing of SREBP (i.e., the conversion of the precursor form to the mature form).
-
Materials:
-
Cultured cells (e.g., HepG2) or liver tissue from treated animals.
-
Lysis buffer containing protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies specific for the N-terminal domain of SREBP-1 or SREBP-2 (which detect both precursor and mature forms).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Treat cells or animals with the test compound (e.g., this compound) for the desired time.
-
Prepare whole-cell lysates or nuclear and cytoplasmic fractions from the cells or tissues.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE. The precursor form of SREBP has a molecular weight of ~125 kDa, while the mature form is ~68 kDa.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against SREBP.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of mature to precursor SREBP.
-
Conclusion and Future Directions
This compound is a promising lipid-lowering agent with a well-defined primary mechanism of action as a squalene synthase inhibitor. While its clinical development status is not extensively documented in recent literature, its potent preclinical efficacy highlights the therapeutic potential of this class of compounds. The intricate and powerful regulatory network of the SREBP pathway is undoubtedly a key player in the cellular response to this compound. The expected activation of SREBP as a compensatory mechanism underscores the complexity of targeting lipid metabolism.
Future research should focus on directly elucidating the effects of this compound on SREBP processing and target gene expression in relevant cell and animal models. Transcriptomic and proteomic analyses would provide a comprehensive view of the cellular reprogramming induced by this compound. Furthermore, studies investigating the combination of this compound with statins are warranted to explore potential synergistic effects and to determine the optimal strategy for leveraging the interplay between direct enzyme inhibition and the resulting feedback regulation for the management of hyperlipidemia.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Genome-Wide Occupancy of SREBP1 and Its Partners NFY and SP1 Reveals Novel Functional Roles and Combinatorial Regulation of Distinct Classes of Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YM-53601 in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM-53601, a potent squalene synthase inhibitor, in hamster models for lipid-lowering studies. The following sections detail the dosage regimens, experimental protocols, and the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various hamster models as reported in the scientific literature.
| Hamster Model | Diet | This compound Dosage | Dosing Regimen | Key Findings | Reference |
| Normal | Standard Chow (CE-2) | 50 mg/kg | Single oral administration | Significantly decreased plasma triglycerides within 1 hour. | [1][2] |
| Normal | Standard Chow (CE-2) | 30 mg/kg | Single oral administration | Enhanced the clearance of a fat emulsion (Intrafat). | [1][2] |
| Normal | Standard Chow (CE-2) | 12.5 - 50 mg/kg | Daily oral administration for 5 days | Dose-dependently lowered plasma total cholesterol (39-57%) and non-HDL cholesterol (57-74%). | [3] |
| Normal | Standard Chow (CE-2) | 50 mg/kg | Daily oral administration for 5 days | Reduced plasma triglycerides by 81% and non-HDL cholesterol by approximately 70%.[3][4][5] | |
| Normal | Standard Chow (CE-2) | 50 mg/kg | Daily oral administration for 5 days | Enhanced the clearance of VLDL and LDL. | [1][2] |
| High-Fat Diet Induced Hyperlipidemia | High-fat diet (CE-2 + 0.5% cholesterol + 5% coconut oil) | 10 - 100 mg/kg | Daily oral administration | Dose-dependently reduced plasma triglycerides. | [3] |
| High-Fat Diet Induced Hyperlipidemia | High-fat diet | 100 mg/kg | Daily oral administration for 7 days | Reduced plasma triglycerides by 73%, superior to fenofibrate (53% reduction). | [3][4] |
| "Escape Phenomenon" Model | Diet with 0.5% cholesterol and 10% coconut oil | 30 mg/kg | Daily oral administration for up to 27 days | Prevented the "escape phenomenon" (rebound of plasma non-HDL cholesterol) seen with pravastatin treatment. | [6] |
| Lipogenic Biosynthesis Study | 5% cholestyramine in diet for 5 days | 50 mg/kg | Single oral administration | Inhibited the biosynthesis of cholesterol, free fatty acids, and triglycerides. | [7] |
Signaling Pathway
This compound is an inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[3][8] By blocking this enzyme, this compound prevents the conversion of farnesyl pyrophosphate to squalene, a precursor of cholesterol.[3] This inhibition leads to a reduction in the synthesis of cholesterol and subsequently lowers plasma cholesterol and triglyceride levels.[4][9]
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Evaluation of Lipid-Lowering Effects in Hamsters on a Normal Diet
Objective: To assess the efficacy of this compound in reducing plasma lipid levels in normolipidemic hamsters.
Materials:
-
Male Syrian golden hamsters.
-
This compound.
-
Vehicle: 0.5% methylcellulose solution.
-
Standard hamster chow (e.g., CE-2).
-
Blood collection supplies (e.g., capillaries, centrifuge).
-
Plasma triglyceride and cholesterol assay kits.
Procedure:
-
Acclimatize male Syrian golden hamsters for at least one week, providing ad libitum access to standard chow and water.
-
Prepare a suspension of this compound in 0.5% methylcellulose vehicle.
-
For single-dose studies, administer this compound orally at the desired dose (e.g., 50 mg/kg).[1] A control group should receive an equal volume of the vehicle.
-
For multiple-dose studies, administer this compound orally once daily for a specified period (e.g., 5 days) at the desired doses (e.g., 12.5, 25, 50 mg/kg).[3]
-
Collect blood samples from the femoral vein at baseline and at specified time points post-administration (e.g., 1, 2, and 4 hours for single-dose studies; at the end of the treatment period for multiple-dose studies).[1]
-
Separate plasma by centrifugation.
-
Measure plasma triglyceride and total cholesterol concentrations using enzymatic assay kits.
Evaluation of Lipid-Lowering Effects in Hamsters on a High-Fat Diet
Objective: To evaluate the efficacy of this compound in a hamster model of hyperlipidemia.
Materials:
-
Male Syrian golden hamsters.
-
This compound.
-
Fenofibrate (as a comparator).
-
Vehicle: 0.5% methylcellulose solution.
-
High-fat diet (e.g., standard chow supplemented with 0.5% cholesterol and 5% coconut oil).[3]
-
Blood collection and analysis supplies as in Protocol 1.
Procedure:
-
Acclimatize hamsters as described in Protocol 1.
-
Induce hyperlipidemia by feeding the hamsters a high-fat diet for a period of 11 days.[3]
-
Prepare suspensions of this compound and fenofibrate in 0.5% methylcellulose.
-
Administer this compound (e.g., 10-100 mg/kg) or fenofibrate (e.g., 100 mg/kg) orally once daily for a specified duration (e.g., 7 days).[3][4] A control group should receive the vehicle.
-
Collect blood samples at the end of the treatment period.
-
Process blood samples and analyze plasma lipid levels as described in Protocol 1.
VLDL and LDL Clearance Assay
Objective: To determine the effect of this compound on the clearance rate of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).
Materials:
-
Male Syrian golden hamsters.
-
This compound.
-
Vehicle: 0.5% methylcellulose solution.
-
Fluorescently labeled VLDL and LDL (e.g., DiI-VLDL, DiI-LDL).
-
Anesthesia.
-
Intravenous injection supplies.
-
Blood collection supplies.
-
Fluorometer.
Procedure:
-
Treat hamsters with this compound (e.g., 50 mg/kg, orally for 5 days) or vehicle as described in Protocol 1.[1][2]
-
At a specified time after the last dose (e.g., 0.5 hours), anesthetize the hamsters.[1]
-
Inject a single bolus of DiI-VLDL or DiI-LDL (e.g., 100 µg protein per hamster) intravenously via the brachial vein.[1]
-
Collect blood samples at various time points post-injection (e.g., 2, 30 minutes, and 1, 2, 4, 6 hours for DiI-VLDL; 2 minutes, and 3, 6, 9, 24, 48 hours for DiI-LDL).[1]
-
Separate plasma by centrifugation.
-
Measure the fluorescence intensity of the plasma using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for DiI).[1]
-
Calculate the clearance rate by setting the fluorescence at the earliest time point (e.g., 2 minutes) as 100%.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a hamster model.
Caption: General experimental workflow for in vivo studies of this compound in hamsters.
References
- 1. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental model of escape phenomenon in hamsters and the effectiveness of this compound in the model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of YM-53601 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the oral administration of YM-53601, a potent squalene synthase inhibitor, in rat models. This document outlines detailed experimental protocols, summarizes key pharmacodynamic data, and illustrates the relevant biological pathways. This compound has been shown to effectively reduce plasma cholesterol and triglyceride levels by inhibiting a crucial enzyme in the cholesterol biosynthesis pathway. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.
Introduction
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21).[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the dimerization of two molecules of farnesyl pyrophosphate to form squalene.[1] By inhibiting this step, this compound effectively suppresses the de novo synthesis of cholesterol.[1] Preclinical studies in various animal models, including rats, have demonstrated its efficacy in lowering both plasma non-high-density lipoprotein cholesterol (non-HDL-C) and triglyceride levels.[1][2] This document provides detailed methodologies for the oral administration of this compound to rats for pharmacodynamic assessments.
Pharmacodynamic Data
Oral administration of this compound in rats leads to a dose-dependent inhibition of cholesterol biosynthesis. The key quantitative data from these studies are summarized below.
| Parameter | Value | Species | Dosing Regimen | Notes |
| Inhibition of Cholesterol Biosynthesis (ED50) | 32 mg/kg | Sprague-Dawley Rats | Single oral administration | This value represents the dose required to achieve 50% inhibition of cholesterol biosynthesis from [14C]-acetate.[1][2] |
| Plasma Non-HDL-C Reduction | -44% | Sprague-Dawley Rats on a high-fat diet | 50 mg/kg, once daily for 1 week | Compared to high-fat diet control group.[1] |
| Plasma Triglyceride Reduction | -33% | Sprague-Dawley Rats on a high-fat diet | 50 mg/kg, once daily for 1 week | Compared to high-fat diet control group.[1] |
| Inhibition of Triglyceride Biosynthesis | Dose-dependent | Cholestyramine-treated Sprague-Dawley Rats | Single oral administration (30 and 100 mg/kg) | Inhibition was observed at a similar dose range to that of cholesterol biosynthesis inhibition.[3] |
| Inhibition of Free Fatty Acid (FFA) Biosynthesis | Dose-dependent | Cholestyramine-treated Sprague-Dawley Rats | Single oral administration (30 and 100 mg/kg) | Inhibition was observed at a similar dose range to that of cholesterol biosynthesis inhibition.[3] |
Note: While extensive pharmacodynamic data is available, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for this compound in rats were not detailed in the reviewed literature. However, in hamsters, the maximum plasma concentration was observed 1 hour after a single oral administration.[4]
Signaling Pathway
This compound targets a specific step in the cholesterol biosynthesis pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following are detailed protocols for the oral administration of this compound to rats for assessing its impact on cholesterol and lipid biosynthesis.
Protocol 1: Single Oral Administration for Cholesterol Biosynthesis Inhibition
Objective: To determine the dose-dependent effect of a single oral dose of this compound on hepatic cholesterol biosynthesis.
Materials:
-
This compound
-
0.5% (w/v) methylcellulose solution
-
Male Sprague-Dawley rats (150-170 g)
-
Standard rodent diet (e.g., CE-2)
-
[14C]-acetate (40.5 µCi per animal)
-
Oral gavage needles
-
Syringes
-
Anesthetic (e.g., diethyl ether or isoflurane)
-
Equipment for plasma collection and analysis (scintillation counter)
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats for at least one week under a reversed light-dark cycle (lights off from 07:30 h to 20:30 h) to increase hepatic cholesterol biosynthesis during the daytime.[1] Provide standard rodent diet and water ad libitum.
-
This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose vehicle solution.[1] Doses can range from 6.25 to 50 mg/kg body weight.[1]
-
Administration: Administer the prepared this compound suspension or vehicle control to rats via oral gavage at a specific time (e.g., 13:00 h).[1]
-
Radiolabeling: One hour after drug administration, inject each rat intraperitoneally with [14C]-acetate (40.5 µCi per animal).[1]
-
Sample Collection: Two hours after drug treatment (one hour after radiolabeling), anesthetize the rats and collect blood samples.[1]
-
Analysis: Saponify the plasma and extract the synthesized [14C]-squalene and [14C]-cholesterol.[1] Quantify the radioactivity using a liquid scintillation counter to determine the rate of cholesterol biosynthesis.
Protocol 2: Repeated Oral Administration in a High-Fat Diet Model
Objective: To evaluate the effect of repeated oral administration of this compound on plasma lipid levels in rats fed a high-fat diet.
Materials:
-
This compound
-
0.5% (w/v) methylcellulose solution
-
Male Sprague-Dawley rats (5 weeks old)
-
Standard rodent diet (CE-2)
-
High-fat diet (e.g., CE-2 supplemented with 1.5% cholesterol, 0.5% cholate, and 10% coconut oil)
-
Oral gavage needles
-
Syringes
-
Equipment for plasma collection and lipid profile analysis
Procedure:
-
Dietary Induction: Feed male Sprague-Dawley rats a high-fat diet for 7 days to induce hyperlipidemia.[1] A control group should be maintained on a normal diet.
-
This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose vehicle solution.[1] Doses can range from 12.5 to 50 mg/kg body weight.[1]
-
Administration: Administer the this compound suspension or vehicle control to the rats via oral gavage once daily for a specified period (e.g., 7 days).[1]
-
Sample Collection: At the end of the treatment period, collect blood samples from the rats.
-
Analysis: Analyze the plasma samples for total cholesterol, HDL-C, non-HDL-C, and triglycerides using standard enzymatic kits.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: YM-53601 in an In Vitro Squalene Synthase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent, orally active inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol and has demonstrated significant plasma cholesterol and triglyceride-lowering effects in various animal models.[2][3] These characteristics make this compound a valuable tool for research into hyperlipidemia and related metabolic disorders.
This document provides detailed protocols for an in vitro squalene synthase assay using this compound, along with quantitative data on its inhibitory activity and visual representations of the experimental workflow and its mechanism of action.
Data Presentation
The inhibitory activity of this compound on squalene synthase has been evaluated in hepatic microsomes from several species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potent and broad-spectrum activity of the compound.
| Species | Tissue/Cell Source | IC50 (nM) |
| Human | HepG2 cell microsomes | 79 |
| Rat | Hepatic microsomes | 90 |
| Hamster | Hepatic microsomes | 170 |
| Guinea Pig | Hepatic microsomes | 46 |
| Rhesus Monkey | Hepatic microsomes | 45 |
Table 1: In vitro inhibitory activity of this compound on squalene synthase from various species.[1]
Signaling Pathway Diagram
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of squalene synthase and the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathway and this compound inhibition.
Experimental Protocols
Preparation of Hepatic Microsomes
-
Tissue Homogenization: Homogenize fresh or frozen liver tissue from the desired species in 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Ultracentrifugation: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Washing and Storage: Discard the supernatant, and resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the microsomes and store at -80°C until use.
In Vitro Squalene Synthase Assay (Radiochemical Method)
This protocol is based on the measurement of the conversion of radiolabeled farnesyl pyrophosphate to squalene.
Materials:
-
Hepatic microsomes
-
This compound stock solution (in DMSO)
-
[³H]Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂, 10 mM KCl, and 1 mM DTT.
-
Stop Solution: 15% KOH in 90% ethanol
-
Extraction Solvent: Heptane
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the following components in order:
-
Assay Buffer
-
This compound or vehicle (DMSO) at various concentrations.
-
Hepatic microsomes (typically 50-100 µg of protein).
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding [³H]FPP (final concentration typically 5-10 µM) and NADPH (final concentration typically 1 mM). The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle agitation.
-
Stop Reaction: Terminate the reaction by adding 200 µL of the Stop Solution.
-
Saponification: Incubate at 65°C for 30 minutes to saponify non-squalene lipids.
-
Extraction: After cooling to room temperature, add 1 mL of heptane to extract the non-saponifiable lipids (containing [³H]squalene). Vortex vigorously for 1 minute and centrifuge at 1,500 x g for 5 minutes.
-
Quantification: Transfer an aliquot of the upper heptane layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of squalene synthase activity at each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro squalene synthase assay.
Caption: Workflow for the in vitro squalene synthase assay.
References
Application Notes and Protocols for YM-53601 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol biosynthesis. This mechanism of action makes this compound a valuable tool for studying cholesterol metabolism and for investigating its potential as a therapeutic agent in hypercholesterolemia and other lipid-related disorders. These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, with a specific focus on the human hepatoma cell line, HepG2, a well-established model for studying liver function and lipid metabolism.[3][4][5]
Chemical Properties and Solubility
A summary of the key chemical properties and solubility information for this compound is presented in the table below. This data is essential for the accurate preparation of stock solutions and subsequent dilutions for cell culture experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁FN₂O · HCl | Cayman Chemical |
| Molecular Weight | 372.9 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility (DMSO) | ≥ 100 mg/mL | MedChemExpress |
| Solubility (Ethanol) | ~2 mg/mL | Cayman Chemical |
| Storage (Powder) | -20°C | Cayman Chemical |
| Storage (in DMSO) | -20°C (up to 1 month) or -80°C (up to 6 months) | [6] |
Signaling Pathway
This compound inhibits squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The diagram below illustrates the position of squalene synthase in this pathway and the effect of this compound inhibition.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. editxor.com [editxor.com]
- 5. encodeproject.org [encodeproject.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: YM-53601 in Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Squalene synthase catalyzes the first committed step in cholesterol formation, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[4] Its inhibition leads to a reduction in the synthesis of cholesterol.[1][5] Preclinical studies have demonstrated that this compound effectively lowers plasma levels of both cholesterol and triglycerides in various animal models, suggesting its potential as a therapeutic agent for hyperlipidemia.[1][2][6]
These application notes provide a comprehensive overview of the use of this compound in hyperlipidemia research, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[7] This enzyme is located at a key branch point in the mevalonate pathway. By blocking the conversion of FPP to squalene, this compound specifically curtails the production of cholesterol without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP.[8] This targeted action is a key advantage over HMG-CoA reductase inhibitors (statins), which act earlier in the pathway. The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[9][10] Furthermore, studies suggest that this compound also suppresses lipogenic biosynthesis and the secretion of cholesterol and triglycerides from the liver.[5][11]
Data Presentation
In Vitro Efficacy: Inhibition of Squalene Synthase
The inhibitory activity of this compound on squalene synthase has been evaluated in hepatic microsomes from various species. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below.
| Species | Tissue Source | IC50 (nM) | Reference |
| Human | HepG2 cells | 79 | [7] |
| Rhesus Monkey | Liver Microsomes | 45 | [7] |
| Guinea Pig | Liver Microsomes | 46 | [7] |
| Rat | Liver Microsomes | 90 | [7] |
| Hamster | Liver Microsomes | 170 | [7] |
In Vivo Efficacy: Reduction of Plasma Lipids
Oral administration of this compound has been shown to significantly reduce plasma cholesterol and triglyceride levels in several animal models of hyperlipidemia.
Table 2: Effect of this compound on Plasma Non-HDL Cholesterol
| Animal Model | Diet | Dosage | Duration | % Reduction in Non-HDL-C | Comparison Drug | % Reduction (Comparison) | Reference |
| Guinea Pig | Normal | 100 mg/kg/day | 14 days | 47% (P<0.001) | Pravastatin (100 mg/kg/day) | 33% (P<0.001) | [1][2] |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% (P<0.01) | Pravastatin (25 mg/kg, twice daily) | No significant reduction | [1][2] |
| Hamster | Normal | 50 mg/kg/day | 5 days | ~70% | - | - | [12] |
Table 3: Effect of this compound on Plasma Triglycerides
| Animal Model | Diet | Dosage | Duration | % Reduction in Triglycerides | Comparison Drug | % Reduction (Comparison) | Reference |
| Hamster | Normal | 50 mg/kg/day | 5 days | 81% (P<0.001) | - | - | [1][2] |
| Hamster | High-Fat | 100 mg/kg/day | 7 days | 73% (P<0.001) | Fenofibrate (100 mg/kg/day) | 53% (P<0.001) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Squalene Synthase Activity Assay
This protocol describes the measurement of squalene synthase activity in hepatic microsomes and the evaluation of the inhibitory effect of this compound.
Materials:
-
Hepatic microsomes (from liver tissue or cell lines like HepG2)
-
This compound
-
[³H]farnesyl diphosphate ([³H]FPP)
-
NADPH
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Hepatic Microsomes:
-
Homogenize fresh or frozen liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 250 mM sucrose, pH 7.4).[4]
-
Perform differential centrifugation to isolate the microsomal fraction. A low-speed spin (e.g., 10,000 x g) removes larger cellular debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.[2][4]
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Squalene Synthase Assay:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, NADPH, and the microsomal protein.
-
Add this compound at various concentrations (or vehicle control). Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipid-soluble squalene into an organic solvent.
-
Quantify the amount of [³H]squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Protocol 2: In Vivo Hyperlipidemia Study in Hamsters
This protocol outlines a study to evaluate the efficacy of this compound in a diet-induced hyperlipidemia model in hamsters. Hamsters are a suitable model as their lipid metabolism is similar to that of humans.[13]
Animals and Housing:
-
Male Syrian golden hamsters.
-
House individually in a temperature and light-controlled environment with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the start of the experiment.
Experimental Design:
-
Induction of Hyperlipidemia:
-
Drug Administration:
-
Blood Collection and Lipid Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).[7]
-
Separate the plasma by centrifugation.
-
Analyze the plasma for total cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic assay kits.[10]
-
Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.
-
Data Analysis:
-
Compare the lipid levels between the this compound treated groups and the vehicle-treated hyperlipidemic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound is a valuable research tool for studying the role of squalene synthase in lipid metabolism and for the preclinical evaluation of novel lipid-lowering therapies. The provided data and protocols offer a foundation for researchers to design and execute experiments to further investigate the therapeutic potential of this compound and other squalene synthase inhibitors in the context of hyperlipidemia and related cardiovascular diseases.
References
- 1. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. oyc.co.jp [oyc.co.jp]
- 3. scribd.com [scribd.com]
- 4. 2.9. Preparation and characterization of liver microsomes [bio-protocol.org]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Plasma Lipidomics: An Introduction - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vivo model for dyslipidemia with diabetes mellitus in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: YM-53601 in Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This pathway is frequently upregulated in cancer cells to meet the high demand for cholesterol required for cell membrane integrity, signaling, and proliferation. By targeting squalene synthase, this compound disrupts the production of cholesterol, leading to reduced viability and proliferation of cancer cells. These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell line viability assays and summarize available data on its effects.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This inhibition leads to a depletion of downstream products, including cholesterol, which are essential for cancer cell survival and growth. The cholesterol biosynthesis pathway is regulated by the PI3K/AKT/mTOR signaling pathway, which promotes the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors for cholesterol synthesis genes.[2] By blocking this pathway, this compound can induce cancer cell death and inhibit tumor growth.
Data Presentation
The following table summarizes the available quantitative data on the effect of this compound and other inhibitors of the cholesterol biosynthesis pathway on the viability of various cancer cell lines.
| Compound Name | Target | Cancer Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | Squalene Synthase | H522 | Lung Adenocarcinoma | MTT | Not Specified | 4.25 [1] |
| RO 48-8071 | Oxidosqualene Cyclase | OVCAR-3 | Ovarian Adenocarcinoma | SRB | 24 | 20.5 ± 0.3[3] |
| RO 48-8071 | Oxidosqualene Cyclase | SK-OV-3 | Ovarian Adenocarcinoma | SRB | 24 | 18.3 ± 0.6[3] |
| RO 48-8071 | Oxidosqualene Cyclase | OVCAR-3 | Ovarian Adenocarcinoma | SRB | 48 | 11.3 ± 0.3[3] |
| RO 48-8071 | Oxidosqualene Cyclase | SK-OV-3 | Ovarian Adenocarcinoma | SRB | 48 | 12.7 ± 0.5[3] |
| Pitavastatin | HMG-CoA Reductase | Calu-1 | Lung Squamous Cell Carcinoma | MTT | Not Specified | 1.35 ± 0.34 |
| Pitavastatin | HMG-CoA Reductase | H522 | Lung Adenocarcinoma | MTT | Not Specified | 0.2 ± 0.1 |
| Zaragozic Acid A | Squalene Synthase | HepG2 | Hepatocellular Carcinoma | Cholesterol Synthesis Inhibition | Not Specified | 6[4] |
Signaling Pathway
Experimental Protocols
Cell Viability Assay using Resazurin
This protocol describes a method for determining the effect of this compound on the viability of adherent cancer cell lines using a resazurin-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with resazurin only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Experimental Workflow Diagram
Conclusion
This compound demonstrates potential as an anticancer agent by targeting the cholesterol biosynthesis pathway, which is crucial for the proliferation of many cancer cells. The provided protocols offer a framework for researchers to evaluate the efficacy of this compound in various cancer cell lines. Further investigation into the IC50 values of this compound across a broader range of cancer cell types is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols: YM-53601 for Studying Mitochondrial Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the de novo synthesis of cholesterol.[3][4] This property makes it a valuable tool for investigating the roles of cholesterol in various cellular processes, particularly in the context of mitochondrial function and cholesterol homeostasis.
Recent studies have highlighted the significance of mitochondrial cholesterol in cellular physiology and pathology, including its role in chemotherapy resistance in hepatocellular carcinoma.[1][5] this compound has been shown to decrease mitochondrial cholesterol levels, offering a pharmacological approach to probe the consequences of mitochondrial cholesterol depletion.[1][6]
These application notes provide detailed protocols and quantitative data for utilizing this compound in laboratory settings to study mitochondrial cholesterol.
Mechanism of Action
This compound inhibits squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This leads to a reduction in the total cellular pool of cholesterol, which in turn can affect the cholesterol content of various organelles, including mitochondria. The transport of cholesterol to the inner mitochondrial membrane is a critical step for processes such as steroidogenesis and is implicated in modulating mitochondrial functions.[5][7] By inhibiting cholesterol synthesis, this compound provides a means to study the impact of reduced cholesterol availability on these mitochondrial processes.
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | IC₅₀ (nM) |
| Rat (hepatic microsomes) | 90 |
| Hamster (hepatic microsomes) | 170 |
| Guinea-pig (hepatic microsomes) | 46 |
| Rhesus Monkey (hepatic microsomes) | 45 |
| Human (HepG2 cells) | 79 |
| Data sourced from[1] |
Table 2: In Vivo Effects of this compound on Cholesterol and Triglyceride Levels
| Animal Model | Diet | Dosage | Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides |
| Rat | High-fat | 50 mg/kg/day | 7 days | - | - |
| Guinea-pig | - | 100 mg/kg/day | 14 days | ↓ 47% (P<0.001) | - |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37% (P<0.01) | - |
| Hamster | Normal | 50 mg/kg/day | 5 days | ↓ ~70% | ↓ 81% (P<0.001) |
| Hamster | High-fat | 100 mg/kg/day | 7 days | - | ↓ 73% (P<0.001) |
| Data sourced from[1][3][8] |
Table 3: In Vivo Inhibition of Cholesterol Biosynthesis by this compound
| Animal Model | Parameter | ED₅₀ |
| Rat | Inhibition of cholesterol biosynthesis from acetate | 32 mg/kg |
| Data sourced from[1][3] |
Experimental Protocols
The following are suggested protocols for using this compound to study mitochondrial cholesterol in a research setting.
Protocol 1: In Vitro Treatment of Cultured Cells with this compound to Reduce Mitochondrial Cholesterol
This protocol describes how to treat cultured cells, such as the human hepatoma cell line HepG2 or the rat hepatoma cell line H35, with this compound to investigate its effects on mitochondrial cholesterol levels.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured cells (e.g., HepG2, H35)
-
Phosphate-buffered saline (PBS)
-
Reagents for mitochondrial isolation (see Protocol 2)
-
Reagents for cholesterol quantification (e.g., commercially available cholesterol assay kit)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentration. A concentration of 1 µM has been shown to be effective in reducing mitochondrial cholesterol in H35 and HepG2 cells.[1] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Incubation: Incubate the cells with this compound or vehicle for a suitable period. This can range from 24 to 72 hours, depending on the experimental goals.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.
-
Mitochondrial Isolation: Proceed with the isolation of mitochondria from the harvested cells as described in Protocol 2.
-
Cholesterol Quantification: Measure the cholesterol content in the isolated mitochondria using a suitable assay.
Caption: Workflow for in vitro treatment with this compound.
Protocol 2: Isolation of Mitochondria from Cultured Cells
This protocol provides a general method for isolating mitochondria from cultured mammalian cells.
Materials:
-
Harvested cell pellet
-
Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge and tubes
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Mitochondrial Isolation Buffer.
-
Homogenization: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure efficient cell lysis with minimal damage to mitochondria.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending it in fresh, ice-cold Mitochondrial Isolation Buffer and repeating the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fraction to normalize subsequent measurements.
Protocol 3: Quantification of Mitochondrial Cholesterol
This protocol outlines a general procedure for measuring cholesterol in the isolated mitochondrial fraction.
Materials:
-
Isolated mitochondrial fraction
-
Cholesterol assay kit (fluorometric or colorimetric)
-
Reagents for lipid extraction (e.g., chloroform:methanol mixture)
Procedure:
-
Lipid Extraction (Optional but Recommended): For some assay kits, a lipid extraction step may be necessary to separate cholesterol from other mitochondrial components. A common method is the Folch extraction using a 2:1 chloroform:methanol mixture.
-
Cholesterol Assay: Follow the manufacturer's instructions for the chosen cholesterol assay kit. This typically involves reacting the sample with a set of enzymes that lead to the production of a detectable signal (color or fluorescence) that is proportional to the amount of cholesterol present.
-
Data Analysis: Calculate the cholesterol concentration based on a standard curve generated with known amounts of cholesterol. Normalize the cholesterol amount to the protein content of the mitochondrial fraction.
Further Applications and Considerations
Beyond simply measuring mitochondrial cholesterol levels, this compound can be used in a variety of assays to probe the functional consequences of mitochondrial cholesterol depletion. These may include:
-
Mitochondrial Respiration: Assessing the impact on oxidative phosphorylation using techniques like Seahorse XF analysis or high-resolution respirometry.
-
Mitochondrial Membrane Potential: Using fluorescent dyes such as TMRM or JC-1 to measure changes in the mitochondrial membrane potential.[9][10]
-
Apoptosis Assays: Investigating the role of mitochondrial cholesterol in apoptosis by measuring caspase activation or cytochrome c release.
-
Steroidogenesis: In steroidogenic cell lines, this compound can be used to study the dependence of steroid hormone production on de novo cholesterol synthesis and its delivery to mitochondria.
Important Considerations:
-
The optimal concentration of this compound and the duration of treatment may vary depending on the cell type and experimental design. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all experimental groups, including controls.
-
The purity of the isolated mitochondrial fraction should be assessed, for example, by Western blotting for marker proteins of different cellular compartments.
By providing a means to specifically inhibit cholesterol biosynthesis, this compound is a valuable pharmacological tool for researchers investigating the multifaceted roles of mitochondrial cholesterol in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial cholesterol: Metabolism and impact on redox biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]
- 8. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: YM-53601 Treatment in Rhesus Monkey Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting an enzymatic step downstream of HMG-CoA reductase, this compound offers a distinct mechanism of action for lipid-lowering therapy. Preclinical studies in various animal models, including rhesus monkeys, have demonstrated its efficacy in reducing plasma cholesterol and triglyceride levels.[1][2] Rhesus monkeys are a particularly relevant model for these studies due to the similarity of their lipid metabolism to that of humans.[1]
These application notes provide a comprehensive overview of the findings from rhesus monkey lipid studies involving this compound, including quantitative data on lipid modulation, detailed experimental protocols, and a visualization of the compound's mechanism of action.
Mechanism of Action
This compound exerts its lipid-lowering effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3] This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By blocking this step, this compound prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in de novo cholesterol synthesis.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of this compound on plasma lipid levels in rhesus monkeys fed a normal diet. The data is derived from a key study and presented as the mean percentage change from baseline.
Table 1: Dose-Dependent Effect of this compound on Plasma Non-HDL and Total Cholesterol in Rhesus Monkeys After 3 Weeks of Treatment [4]
| Dosage (mg/kg, twice daily) | Mean Reduction in Non-HDL Cholesterol (%) | Statistical Significance (vs. Control) | Mean Reduction in Total Cholesterol (%) |
| 12.5 | 23 | P<0.05 | Not specified in detail, but less than non-HDL-C reduction |
| 25 | 17 | Not Significant | Not specified in detail, but less than non-HDL-C reduction |
| 50 | 37 | P<0.01 | Not specified in detail, but less than non-HDL-C reduction |
Table 2: Time-Course of Non-HDL Cholesterol Reduction with this compound (50 mg/kg, twice daily) in Rhesus Monkeys [4]
| Treatment Duration | Mean Reduction in Non-HDL Cholesterol (%) |
| 1 Week | 27 |
| 2 Weeks | 27 |
| 3 Weeks | 37 |
Table 3: Comparison of this compound and Pravastatin on Plasma Non-HDL Cholesterol in Rhesus Monkeys [1][4]
| Treatment | Dosage (mg/kg, twice daily) | Treatment Duration | Mean Reduction in Non-HDL Cholesterol (%) |
| This compound | 50 | 21 Days | 37 (P<0.01) |
| Pravastatin | 25 | 28 Days | No significant reduction |
Experimental Protocols
The following protocols are based on the methodologies described in the published literature on this compound studies in rhesus monkeys.[4]
Animal Model and Housing
-
Species: Adult male rhesus monkeys (Macaca mulatta)
-
Weight: Approximately 4 kg
-
Housing: Individually caged in a controlled environment.
-
Diet: Fed a commercial primate chow (e.g., Primate Chow No. 5048). A daily dietary supplement, such as a banana, may be provided.
-
Acclimation: Animals should be acclimated to the housing conditions and diet before the start of the study.
Drug Administration
-
Formulation: this compound is administered by diet admixture.
-
Note: The original studies do not specify the exact method for preparing the diet admixture. A common method is to incorporate the calculated dose of the test compound into a portion of the daily food ration. For other animal models, this compound was suspended in a 0.5% methylcellulose vehicle solution for oral gavage.[4]
-
-
Dosing Regimen: Doses ranging from 12.5 to 50 mg/kg of body weight are administered twice daily (e.g., at 09:00 h and 17:00 h).
-
Control Group: A control group receives the same diet without the addition of this compound.
Blood Collection and Processing
-
Fasting: Blood specimens are collected after an overnight fast (e.g., 16 hours).
-
Sampling Schedule:
-
Baseline: Blood samples are taken at multiple time points before the initiation of treatment (e.g., at -2, -1, and 0 weeks) to establish stable baseline lipid levels.
-
During Treatment: Samples are collected weekly during the treatment period (e.g., at 1, 2, 3, and 4 weeks).
-
Post-Treatment: To assess the duration of the effect, samples may be collected for 1-2 weeks after the cessation of drug treatment.
-
-
Collection Method: Blood is drawn from a suitable vein (e.g., saphenous or femoral vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Lipid Profile Analysis
-
Parameters: A full lipid panel should be analyzed, including:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Calculated Parameters:
-
Non-HDL Cholesterol (Non-HDL-C): Calculated as: Non-HDL-C = TC - HDL-C. This parameter is a key efficacy endpoint in the rhesus monkey studies with this compound.[1][4]
-
Low-Density Lipoprotein Cholesterol (LDL-C): Can be estimated using the Friedewald equation if triglycerides are below 400 mg/dL, or measured directly using ultracentrifugation or specific assays.
-
-
Analytical Methods:
-
Note: The specific analytical kits or platforms were not detailed in the primary publications. Standard, commercially available enzymatic colorimetric assays are typically used for the quantitative determination of TC, HDL-C, and TG in primate plasma.
-
Safety and Toxicology Assessment
-
Clinical Observations: Animals should be observed daily for any changes in behavior, appetite, or general health.
-
Biochemical Analysis: In addition to the lipid panel, a comprehensive metabolic panel should be assessed to monitor for potential toxicities. Key parameters include:
-
Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney Function Tests: Blood urea nitrogen (BUN) and creatinine.
-
-
Hematology: A complete blood count (CBC) with differential should be performed to monitor for any effects on red and white blood cells and platelets.
-
Safety Findings for this compound: In the rhesus monkey studies, this compound was reported to have a superior safety profile compared to pravastatin, with no indications of liver damage observed at doses up to 50 mg/kg twice daily.
Conclusion
This compound has demonstrated significant efficacy in lowering non-HDL cholesterol in rhesus monkeys, a relevant preclinical model for human hypercholesterolemia. The data indicates a dose-dependent and time-dependent effect, with a favorable safety profile. The provided protocols offer a framework for designing and executing similar preclinical studies to evaluate novel lipid-lowering agents. Further research to obtain a more detailed lipid profile, including absolute values and lipoprotein sub-fraction analysis, would provide a more complete understanding of the metabolic effects of this compound.
References
- 1. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. Reference values of clinical chemistry and hematology parameters in rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying the Effects of YM-53601 on Plasma Triglycerides
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Preclinical research has demonstrated that this compound not only reduces plasma cholesterol but also exhibits a significant triglyceride-lowering effect, often superior to that of fibrates like fenofibrate.[1][3] This application note provides a summary of the quantitative effects of this compound on plasma triglycerides, detailed protocols for reproducing these findings, and visualizations of the underlying mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel lipid-lowering agents.
Mechanism of Action
This compound exerts its primary effect by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol synthesis. This inhibition leads to a reduction in the hepatic cholesterol pool. However, its effects on triglycerides are multifaceted. Studies suggest that this compound also suppresses the biosynthesis of triglycerides and free fatty acids in the liver, inhibits the secretion of very low-density lipoprotein (VLDL) particles, and enhances the clearance rate of VLDL from the plasma.[4][5][6]
Caption: Mechanism of this compound action on lipid synthesis pathways.
Quantitative Data Summary
The triglyceride-lowering efficacy of this compound has been quantified in various preclinical models. The data consistently show a robust, dose-dependent reduction in plasma triglycerides.
Table 1: Effect of this compound on Plasma Triglycerides in Hamsters on a Normal Diet
| Dose (mg/kg/day) | Treatment Duration | Plasma Triglyceride Reduction (%) | Statistical Significance |
| 12.5 | 5 days | Not specified, but significant TC reduction | - |
| 25.0 | 5 days | Not specified, but significant TC reduction | - |
| 50.0 | 5 days | 81% | P<0.001 |
| Data sourced from Ugawa et al., 2000.[1][3] |
Table 2: Comparative Effect of this compound and Fenofibrate in Hamsters on a High-Fat Diet
| Compound | Dose (mg/kg/day) | Treatment Duration | Plasma Triglyceride Reduction (%) | Statistical Significance |
| This compound | 100 | 7 days | 73% | P<0.001 |
| Fenofibrate | 100 | 7 days | 53% | P<0.001 |
| Data sourced from Ugawa et al., 2000. This compound was significantly more effective than fenofibrate.[1][3] |
Table 3: Effect of this compound on Plasma Triglycerides in Other Animal Models
| Animal Model | Dose (mg/kg) | Treatment Duration | Change in Plasma Triglycerides (%) |
| Guinea Pigs | 100 | 14 days | Not specified |
| Rhesus Monkeys | 100 (50 mg/kg, twice daily) | 21 days | -30% (vs. +17% for Pravastatin) |
| Data sourced from Ugawa et al., 2000.[3] |
Experimental Protocols
This section provides detailed protocols for assessing the in vivo efficacy of this compound on plasma triglycerides in a hamster model, which is commonly used due to its human-like plasma lipoprotein composition.[3]
Caption: Standard experimental workflow for in vivo testing.
Protocol 1: Evaluation of this compound in Diet-Induced Hyperlipidemic Hamsters
-
Animal Model: Male Syrian golden hamsters, 6-8 weeks old, weighing 140-170g.[5]
-
Acclimation and Diet: Acclimatize animals for at least one week with standard chow (e.g., CE-2) and water ad libitum. For diet-induced models, switch to a high-fat diet for a specified period before drug administration.[3]
-
Compound Preparation: Prepare this compound by suspending it in a vehicle of 0.5% methylcellulose solution.[5] Prepare fresh daily or as stability allows.
-
Grouping and Administration:
-
Randomly assign animals to experimental groups (n=5-8 per group):
-
Group 1: Vehicle control (0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: this compound (e.g., 100 mg/kg)
-
Group 5: Positive control (e.g., Fenofibrate 100 mg/kg)
-
-
Administer the compound or vehicle orally via gavage once daily for 7 days.[1]
-
-
Blood Collection:
-
Plasma Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze plasma triglyceride concentrations using a commercial enzymatic colorimetric assay kit according to the manufacturer's instructions (e.g., Randox Triglycerides kit, Thermo Scientific Infinity Triglyceride Reagent).[7][8] An automated analyzer (e.g., Hitachi 7250) can also be used for high-throughput analysis.[3]
-
-
Statistical Analysis:
-
Present results as mean ± standard error of the mean (S.E.M.).
-
Compare drug-treated groups to the vehicle-treated control group using Dunnett's multiple comparison test.[3] Use a Student's t-test for direct comparisons between this compound and a reference compound.[3] A p-value of <0.05 is typically considered statistically significant.
-
Protocol 2: VLDL Secretion Rate Using Triton WR1339
This protocol assesses the compound's effect on the hepatic secretion of VLDL particles. Triton WR1339 inhibits lipoprotein lipase (LPL), preventing the clearance of VLDL from circulation and allowing for the measurement of its accumulation rate.[4][6]
-
Animals and Preparation: Use fasted hamsters as described in Protocol 1.
-
Compound Administration: Administer a single oral dose of this compound or vehicle.
-
Triton WR1339 Injection: At a specified time post-drug administration, inject Triton WR1339 intravenously at an appropriate dose to block VLDL catabolism.
-
Timed Blood Sampling: Collect blood samples at baseline (pre-Triton) and at several time points post-Triton injection (e.g., 30, 60, 90, 120 minutes).
-
Plasma Analysis: Measure plasma triglyceride concentrations at each time point as described in Protocol 1.
-
Data Analysis: The rate of triglyceride accumulation in the plasma (slope of the concentration vs. time curve) reflects the VLDL secretion rate. Compare the rates between this compound and vehicle-treated groups. A reduction in the slope indicates inhibition of VLDL secretion.[4]
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. 2.2. Plasma triglyceride assays [bio-protocol.org]
Troubleshooting & Optimization
YM-53601 in DMSO: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility and stability of YM-53601 when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the handling of this compound in DMSO.
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between suppliers. It can be as high as 100 mg/mL (268.20 mM), though achieving this concentration may require heating and sonication.[1][2] Another source reports a solubility of 20 mg/mL.[3] It is crucial to consult the manufacturer's datasheet for the specific batch you are using.
Q2: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A2: To aid dissolution and reach higher concentrations, gentle warming and sonication are recommended.[1][2] Specifically, warming the solution to 60°C while using an ultrasonic bath can significantly improve solubility.[1][2] Also, ensure you are using high-purity, anhydrous (newly opened) DMSO, as absorbed moisture can negatively impact the solubility of the compound.[2]
Q3: The compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer or cell culture medium. How can I fix this?
A3: This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous medium.[4] To resolve this, you can try the following:
-
Vortex or Sonicate: Agitate the solution vigorously. A few minutes of sonication or placing the solution in a 37°C water bath can often redissolve the precipitate.[4]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in a stepwise manner to prevent the compound from crashing out of solution.[5]
-
Check Final DMSO Concentration: For in vitro cell assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cell toxicity.[5] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[5]
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5] Always store solutions in tightly sealed containers to protect from moisture.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solubility and stability in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Conditions | Source |
| Max Solubility | 100 mg/mL (268.20 mM) | Requires sonication and heating to 60°C. | [1][2] |
| Reported Solubility | 20 mg/mL | Not specified | [3] |
Table 2: Stability of this compound Stock Solution in DMSO
| Storage Temperature | Duration of Stability | Recommendations | Source |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is based on the methodology for achieving a 100 mg/mL stock solution.
-
Preparation: Weigh the desired amount of this compound powder in a sterile, appropriate-sized vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the solution briefly to suspend the powder.
-
Place the vial in an ultrasonic water bath.
-
Gently warm the solution to 60°C while continuing sonication until the compound is fully dissolved and the solution is clear.
-
-
Storage: Once the solution has cooled to room temperature, divide it into single-use aliquots. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Caption: Workflow for preparing a this compound stock solution in DMSO.
Logical Troubleshooting Diagram
This diagram provides a logical workflow for troubleshooting common issues with this compound solutions.
Caption: Troubleshooting guide for this compound in DMSO solutions.
References
Technical Support Center: Optimizing YM-53601 Concentration for Cell Culture
Welcome to the technical support center for YM-53601. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments.
Mechanism of Action
This compound is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme is crucial for cholesterol biosynthesis, where it catalyzes the dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene, a key precursor to cholesterol.[3] By blocking this step, this compound effectively reduces the cellular production of cholesterol and has also been shown to lower triglyceride levels.[3][4][5] Unlike statins, which inhibit HMG-CoA reductase earlier in the pathway, squalene synthase inhibitors like this compound do not deplete other essential molecules derived from FPP, such as ubiquinone and dolichol, which are vital for cell growth.[3]
Cholesterol Biosynthesis Pathway & this compound Inhibition
Caption: this compound blocks the conversion of FPP to Squalene.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration (Dose-Response Assay)
This protocol outlines a general method for determining the optimal concentration of this compound for your specific cell line and experimental endpoint.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[6]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
2. Cell Seeding:
-
Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density. Cell density should allow for logarithmic growth throughout the experiment's duration.
-
Incubate the cells overnight to allow for attachment and recovery.
3. Treatment with this compound:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A common approach is to use a 3-fold or 10-fold serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" well that contains only the medium with the same final concentration of DMSO.
4. Incubation:
-
Incubate the cells for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours). This timing should be based on literature or preliminary experiments.[7]
5. Assay and Data Analysis:
-
At the end of the incubation period, perform an assay to measure your desired endpoint. This could be:
- Cell Viability/Cytotoxicity: MTT, MTS, or CellTiter-Glo assays.
- Cholesterol Levels: A commercially available cholesterol quantification kit.
- Gene/Protein Expression: qPCR, Western Blot, or ELISA for target proteins.
-
Plot the results as a dose-response curve (response vs. log of this compound concentration) to determine key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bitesizebio.com [bitesizebio.com]
Technical Support Center: YM-53601 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using YM-53601 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical treatment duration for this compound in in vivo studies?
A1: The treatment duration for this compound in in vivo experiments is highly dependent on the animal model and the research question. Studies have reported a range of durations:
-
Acute/Single Dose Studies: A single oral administration has been shown to produce significant effects. For instance, a notable decrease in plasma cholesterol was observed as early as 1 hour after a single dose in hamsters.[1][2] Single doses have also been effective in inhibiting the biosynthesis of triglycerides and free fatty acids.[1][2]
-
Short-Term Studies (5-7 days): Daily administration for 5 to 7 days has been commonly used to assess the impact on plasma lipid levels. For example, a 5-day treatment in hamsters resulted in a significant reduction in plasma triglycerides.[3][4]
-
Long-Term Studies (2-4 weeks): Longer-term studies of 14 to 28 days have been conducted to evaluate the sustained efficacy of this compound. In guinea pigs, a 14-day treatment reduced non-HDL cholesterol.[3][5] In rhesus monkeys, treatment durations of 21 to 28 days were used to compare its efficacy against other lipid-lowering agents.[3][5]
Q2: What is the recommended vehicle for dissolving this compound for oral administration?
A2: In multiple studies, this compound has been suspended in a 0.5% methylcellulose vehicle solution for oral administration (p.o. gavage).[4][5]
Q3: My this compound treatment did not significantly lower triglyceride levels. What could be the reason?
A3: Several factors could contribute to this outcome:
-
Animal Model: The triglyceride-lowering effect of this compound can vary between species. Hamsters have been shown to be particularly responsive.[3]
-
Diet: The diet of the animals can influence the results. Some studies have used a high-fat diet to induce hyperlipidemia before starting the treatment.[3][5]
-
Dosage: Ensure that the administered dose is within the effective range reported in the literature. Doses ranging from 10 mg/kg to 100 mg/kg have been used, with higher doses generally showing a more pronounced effect.[3][5]
-
Treatment Duration: While single doses can have an effect, a treatment period of at least 5 days is often required to observe significant triglyceride reduction.[3][4]
Q4: How does this compound affect cholesterol levels?
A4: this compound is an inhibitor of squalene synthase, a crucial enzyme in the cholesterol biosynthesis pathway.[5][6] By inhibiting this enzyme, this compound effectively suppresses the production of cholesterol.[5][6] This leads to a reduction in plasma cholesterol levels, particularly non-HDL cholesterol.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between animals | - Improper drug administration- Variation in food intake- Animal stress | - Ensure accurate oral gavage technique.- Monitor food consumption to ensure it is consistent across all groups.- Allow for an adequate acclimatization period before starting the experiment. |
| No significant change in plasma lipids | - Insufficient dosage- Short treatment duration- Incorrect vehicle or formulation | - Review the literature for appropriate dosage ranges for your specific animal model.- Consider extending the treatment duration, as some effects may take several days to become apparent.- Confirm that this compound is properly suspended in the vehicle before each administration. |
| Unexpected side effects or toxicity | - High dosage- Animal model sensitivity | - Perform a dose-response study to determine the optimal therapeutic window.- Closely monitor animals for any signs of distress or adverse reactions. |
Data from In Vivo Experiments
This compound Treatment Durations and Effects in Various Animal Models
| Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| Rats | 30 and 100 mg/kg | Single oral administration | Inhibited cholesterol, triglyceride, and free fatty acid biosynthesis. | [1] |
| Hamsters | 50 mg/kg | Single oral administration | Decreased plasma cholesterol within 1 hour. | [1] |
| Hamsters | 50 mg/kg/day | 5 days | Reduced plasma non-HDL cholesterol by ~70% and triglycerides by 81%.[3][6] | [3][6] |
| Hamsters (high-fat diet) | 100 mg/kg/day | 7 days | Lowered triglycerides by 73%. | [3] |
| Guinea Pigs | 10-100 mg/kg/day | 14 days | Dose-dependent reduction in total and non-HDL cholesterol (up to 47% at the highest dose). | [3][5] |
| Rhesus Monkeys | 50 mg/kg, twice daily | 21 days | Decreased plasma non-HDL cholesterol by 37%. | [3][5] |
Experimental Protocols
General Protocol for In Vivo Lipid-Lowering Studies
-
Animal Acclimatization: Animals are housed under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. They are provided with a standard diet and water ad libitum.
-
Induction of Hyperlipidemia (if applicable): For diet-induced models, animals are fed a high-fat or high-cholesterol diet for a specified period (e.g., 11 days for hamsters) to elevate plasma lipid levels.[5]
-
Drug Administration:
-
This compound is suspended in a 0.5% methylcellulose solution.
-
The compound is administered orally (p.o.) via gavage once or twice daily at the desired dosage.
-
The control group receives an equal volume of the vehicle solution.
-
-
Blood Collection:
-
Blood samples are typically collected at the end of the treatment period.
-
Animals are usually fasted overnight (16-18 hours) before blood collection.[5]
-
Blood is drawn from a suitable site (e.g., femoral vein) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Analysis:
-
Plasma is separated by centrifugation.
-
Total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Non-HDL cholesterol is calculated as Total Cholesterol - HDL Cholesterol.
-
Visualizations
Signaling Pathway: Cholesterol Biosynthesis Inhibition by this compound
Caption: Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.
Experimental Workflow for a Typical In Vivo Study
Caption: A generalized experimental workflow for evaluating this compound in animal models.
Logical Relationship: Downstream Effects of this compound
Caption: The logical cascade of effects following the administration of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
YM-53601 interference with other cellular assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential interference of YM-53601 with various cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known mechanism of action of this compound as a squalene synthase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] This enzyme catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene, a key precursor in the cholesterol biosynthesis pathway.[2][3] By inhibiting this step, this compound effectively reduces the de novo synthesis of cholesterol.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available information detailing specific off-target binding partners of this compound. Its primary characterized activity is the inhibition of squalene synthase. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and should be considered during experimental design and data interpretation.
Q3: Can this compound affect cellular processes other than cholesterol synthesis?
A3: Yes. By inhibiting squalene synthase, this compound can have broader effects on lipid metabolism. It has been shown to suppress lipogenic biosynthesis and the secretion of cholesterol and triglycerides from liver cells in vivo.[4] Additionally, this compound can reduce mitochondrial cholesterol levels, which may impact mitochondrial function.[1]
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability or Cytotoxicity Assays
Symptoms:
-
You observe a decrease in cell viability (e.g., in an MTT, MTS, or resazurin assay) at concentrations of this compound that are not expected to be cytotoxic.
-
You notice an unexpected potentiation of the cytotoxic effects of another compound when co-administered with this compound.
Potential Cause:
The primary mechanism of this compound, inhibition of cholesterol biosynthesis, can lead to alterations in cell membrane composition and integrity. Furthermore, this compound has been observed to reduce mitochondrial cholesterol levels.[1] Many common viability assays rely on mitochondrial function (e.g., reduction of tetrazolium salts by mitochondrial dehydrogenases). A reduction in mitochondrial cholesterol could impact membrane potential and overall mitochondrial health, leading to a decreased signal in such assays that may not be due to direct cytotoxicity. Additionally, this compound has been shown to potentiate the effects of certain drugs like doxorubicin.[1]
Troubleshooting Steps:
-
Use a complementary viability assay: Run a parallel assay that measures a different aspect of cell health. For example, if you are using an MTT assay (mitochondrial-dependent), also use a method that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay.
-
Control for cholesterol depletion: To determine if the observed effect is due to cholesterol depletion, you can try to rescue the phenotype by supplementing the culture medium with exogenous cholesterol or mevalonate, the product of HMG-CoA reductase.
-
Consider the assay endpoint: Be mindful of the timeline of your experiment. The effects of inhibiting cholesterol synthesis may take time to manifest. Assess viability at multiple time points.
Issue 2: Altered Readouts in Signal Transduction or Reporter Assays
Symptoms:
-
You observe unexpected changes in a signaling pathway that is known to be dependent on lipid rafts or membrane cholesterol content.
-
You see altered activity in a reporter gene assay that is downstream of a membrane-associated receptor.
Potential Cause:
Many signaling proteins, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), are localized to cholesterol-rich microdomains of the plasma membrane known as lipid rafts. The proper formation and function of these domains are crucial for efficient signal transduction. By depleting cellular cholesterol, this compound can disrupt the integrity of lipid rafts, leading to altered localization and function of signaling molecules.
Troubleshooting Steps:
-
Confirm lipid raft disruption: Use a marker for lipid rafts (e.g., fluorescently labeled cholera toxin B subunit, which binds to the ganglioside GM1) to visualize the effect of this compound on their integrity in your cell system.
-
Modulate membrane cholesterol: As a control, you can use other well-characterized cholesterol-disrupting agents, such as methyl-β-cyclodextrin (MβCD), to see if they phenocopy the effects of this compound in your assay.
-
Directly measure pathway activation: Use an orthogonal method to confirm the effect on your signaling pathway. For example, if you are using a reporter assay, you could also measure the phosphorylation state of a key downstream effector protein via Western blotting.
Data and Protocols
In Vitro Inhibition of Squalene Synthase by this compound
The following table summarizes the in vitro inhibitory activity of this compound on squalene synthase from various species.
| Species/Cell Line | IC₅₀ (nM) |
| Human (HepG2 cells) | 79 |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus monkey | 45 |
Data compiled from MedchemExpress and the British Journal of Pharmacology.[1][2]
Experimental Protocol: Squalene Synthase Activity Assay
This is a generalized protocol based on methodologies described in the literature.[2]
Objective: To determine the in vitro inhibitory effect of this compound on squalene synthase activity in hepatic microsomes.
Materials:
-
Hepatic microsomes (from the species of interest)
-
This compound
-
[³H]-farnesyl pyrophosphate ([³H]-FPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, NaF, DTT, and NADPH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare hepatic microsomes from the tissue of interest using standard differential centrifugation methods.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the compound.
-
In a reaction tube, combine the assay buffer, a specific amount of microsomal protein, and either this compound at various concentrations or the vehicle control.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the enzymatic reaction by adding [³H]-FPP to the mixture.
-
Incubate at 37°C for a specific time to allow for the conversion of [³H]-FPP to [³H]-squalene.
-
Stop the reaction (e.g., by adding a strong base).
-
Extract the lipid-soluble [³H]-squalene using an organic solvent (e.g., hexane).
-
Transfer the organic phase containing the [³H]-squalene to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of YM-53601.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to keep the compound in a sealed container, protected from moisture.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (2 mg/ml). For aqueous solutions, it has limited solubility in a DMSO:PBS (pH 7.2) mixture (1:3) at 0.25 mg/ml. When preparing solutions, ensure the compound is fully dissolved. For in vivo experiments, it is best to prepare fresh solutions daily.[2]
Q3: What is a typical purity specification for this compound?
A3: High-quality this compound for research purposes should have a purity of ≥98%, as determined by HPLC analysis. One supplier specifies a purity of 98.23%.[2]
Q4: What are the primary degradation pathways for this compound?
A4: Forced degradation studies are essential to identify potential degradation pathways.[2][3] For a molecule like this compound with its carbazole and quinuclidine moieties, potential degradation pathways include:
-
Hydrolysis: The ether linkage may be susceptible to acid or base hydrolysis under harsh conditions.
-
Oxidation: The carbazole nitrogen and other electron-rich parts of the molecule could be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of aromatic compounds.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, HPLC-grade solvents and meticulously clean all glassware.
-
-
Possible Cause 2: Degradation of this compound. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh solution from a new aliquot of the compound and re-analyze. Ensure the sample is protected from light and elevated temperatures during preparation and analysis.
-
-
Possible Cause 3: Presence of Impurities. The unexpected peaks could be impurities from the synthesis of this compound.
-
Solution: If the peaks are consistently present in different batches, they are likely synthesis-related impurities. Use LC-MS to identify the mass of these impurities and compare them to potential synthetic byproducts.
-
Issue 2: Purity by HPLC is Lower Than Expected
-
Possible Cause 1: Incorrect Integration. The peak areas in the chromatogram may be integrated incorrectly, leading to an inaccurate purity calculation.
-
Solution: Manually review the peak integration to ensure that the main peak and all impurity peaks are correctly integrated from baseline to baseline.
-
-
Possible Cause 2: Compound Degradation. As mentioned above, degradation can lead to a decrease in the main peak area and an increase in impurity peaks.
-
Solution: Review storage and handling procedures. Analyze a freshly prepared sample.
-
-
Possible Cause 3: Inappropriate Detection Wavelength. If the detection wavelength is not optimal for this compound, the response factor for the main peak may be suppressed, leading to an underestimation of purity.
-
Solution: Determine the UV absorbance maximum (λmax) for this compound and set the detector to this wavelength for analysis.
-
Issue 3: Inconsistent Results in Biological Assays
-
Possible Cause 1: Poor Solubility. If this compound is not fully dissolved in the assay buffer, the effective concentration will be lower than intended and variable.
-
Solution: Ensure the stock solution is clear before diluting it into the final assay medium. Consider using a small percentage of a co-solvent like DMSO if compatible with the assay.
-
-
Possible Cause 2: Compound Adsorption. Small molecules can sometimes adsorb to plasticware, reducing the effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips. Prepare dilutions as close to the time of use as possible.
-
-
Possible Cause 3: Variable Purity Between Batches. If different lots of this compound are used, variations in purity or the presence of active impurities could affect results.
-
Solution: Perform a purity check on each new batch of the compound before use.
-
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | HPLC (retention time), LC-MS (mass), ¹H-NMR (spectrum) |
| Purity (by HPLC) | ≥ 98.0% (area %) | HPLC-UV |
| Molecular Formula | C₂₁H₂₁FN₂O · HCl | - |
| Molecular Weight | 372.9 g/mol | Mass Spectrometry |
Table 2: Potential Impurities and Their Likely Origin
| Impurity Type | Description | Potential Origin |
| Starting Material | Unreacted precursors from synthesis | Incomplete reaction |
| Synthetic Byproduct | Isomers or related compounds formed during synthesis | Side reactions |
| Degradation Product | Compounds formed by hydrolysis, oxidation, etc. | Improper storage or handling |
| Residual Solvent | Solvents used in the final purification steps | Incomplete drying |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound. This method is based on common practices for analyzing carbazole derivatives and should be optimized for your specific instrumentation.[4][5]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the determined λmax of this compound).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
3. HPLC Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine the purity.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Identity Confirmation by LC-MS
This protocol is for confirming the identity of this compound by verifying its molecular weight.
1. Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Use the same column and mobile phase conditions as described in the HPLC purity protocol.
2. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the mobile phase.
3. Data Analysis:
-
Acquire the mass spectrum of the main peak eluting from the HPLC.
-
Look for the protonated molecule [M+H]⁺. For this compound (free base form with molecular formula C₂₁H₂₁FN₂O), the expected exact mass is approximately 352.17. Therefore, the expected m/z for the [M+H]⁺ ion is approximately 353.17.
Protocol 3: Structural Confirmation by ¹H-NMR
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
2. Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
3. Spectral Interpretation:
-
The spectrum should be consistent with the structure of this compound. Key expected signals include:
-
Aromatic protons from the carbazole ring system.
-
Protons from the quinuclidine ring system.
-
Protons from the ethoxy linker.
-
The number of protons (integration) for each signal should correspond to the number of protons in that part of the molecule.
-
Visualizations
Caption: A typical workflow for the quality control assessment of a new batch of this compound.
Caption: this compound inhibits the squalene synthase enzyme, blocking cholesterol biosynthesis.
Caption: Relationship between this compound and potential process- and degradation-related impurities.
References
YM-53601 In Vivo Research Technical Support Center
This technical support center provides guidance for researchers using YM-53601 in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to assist with your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in animal studies?
A1: Based on preclinical studies, the most common and effective delivery method for this compound is oral administration (p.o.).[1]
Q2: What is the appropriate vehicle for dissolving or suspending this compound for in vivo administration?
A2: A 0.5% methylcellulose solution is the most frequently reported vehicle for suspending this compound for oral delivery in animal studies.[1][2][3] For alternative preparations, one supplier suggests dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[4] It is recommended to prepare the working solution fresh on the day of use.[5]
Q3: What are the typical dosages of this compound used in different animal models?
A3: Dosages of this compound vary depending on the animal model and the specific research question. The tables below summarize dosages used in published studies.
Troubleshooting Guide
Issue 1: Precipitation or poor solubility of this compound in the vehicle.
-
Possible Cause: this compound may have limited solubility in certain aqueous solutions.
-
Troubleshooting Steps:
-
Ensure the 0.5% methylcellulose vehicle is properly prepared.
-
For difficult to dissolve compounds, consider using a combination of solvents. A suggested starting point is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been reported to achieve a solubility of at least 2.5 mg/mL.[4]
-
When using co-solvents, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the other components.[5]
-
Always prepare the final working solution fresh before each administration to minimize the risk of precipitation over time.[5]
-
Issue 2: Lack of efficacy or inconsistent results in vivo.
-
Possible Cause: The dosage, administration frequency, or experimental model may not be optimal.
-
Troubleshooting Steps:
-
Review Dosage and Frequency: Compare your current dosage with the established effective doses in similar animal models (see tables below). Some studies have used once-daily administration, while others have used twice-daily dosing for sustained effects.[1]
-
Consider the Animal's Diet: The lipid-lowering effects of this compound have been demonstrated in animals on both normal and high-fat diets.[1] The diet can significantly impact baseline lipid levels and may influence the observed effects of the compound.
-
Evaluate the Animal Model: this compound has shown efficacy in various species, including rats, hamsters, guinea pigs, and rhesus monkeys.[1][6] Ensure the chosen model is appropriate for studying cholesterol and triglyceride metabolism.
-
Confirm Compound Stability: While stock solutions can be stored at -80°C for up to 6 months, in vivo working solutions should be used the same day they are prepared.[5]
-
Quantitative Data Summary
Table 1: this compound Oral Administration Dosages and Effects in Various Animal Models
| Animal Model | Diet | Dosage | Frequency & Duration | Key Effects | Reference |
| Rats | High-Fat | 12.5, 25, 50 mg/kg | Once daily for 1 week | Dose-dependent reduction in plasma non-HDL-C and triglycerides.[1] | [1] |
| Rats | Standard (with Cholestyramine) | 30, 100 mg/kg | Single dose | Inhibition of cholesterol, FFA, and triglyceride biosynthesis.[2] | [2] |
| Hamsters | Normal | 12.5, 25, 50 mg/kg | Once daily for 5 days | Lowered plasma total cholesterol (by 39-57%) and non-HDL-C (by 57-74%).[1] | [1] |
| Hamsters | High-Fat | 10, 30, 100 mg/kg | Once daily for 7 days | Dose-dependent reduction in plasma triglycerides; superior to fenofibrate at 100 mg/kg.[1] | [1] |
| Guinea Pigs | Normal | 10, 30, 100 mg/kg | Once daily for 14 days | Dose-dependent reduction in total and non-HDL-C.[1] | [1] |
| Rhesus Monkeys | Normal | 12.5, 25, 50 mg/kg | Once daily for 3 weeks | Reduced plasma non-HDL-C.[1] | [1] |
| Rhesus Monkeys | Normal | 50 mg/kg | Twice daily for 1 week | Decreased plasma cholesterol levels.[1] | [1] |
Experimental Protocols
Protocol 1: Assessment of Plasma Lipid Lowering Effect in Hamsters
-
Animal Model: Male Syrian golden hamsters.[3]
-
Acclimatization: House animals under standard conditions with ad libitum access to a standard diet (e.g., CE-2) and water.[3]
-
Preparation of this compound: Suspend this compound in a 0.5% methylcellulose vehicle solution.[3] Prepare a fresh suspension for each day of dosing.
-
Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 50 mg/kg) once daily for a specified period (e.g., 5 days).[1] A control group should receive an equal volume of the 0.5% methylcellulose vehicle.[1]
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period. For acute effect studies, blood can be collected at various time points (e.g., 0, 1, 2, and 4 hours) after a single administration.[3]
-
Analysis: Measure plasma levels of total cholesterol, non-HDL cholesterol, and triglycerides using appropriate enzymatic assays.[3]
Protocol 2: In Vivo Inhibition of Cholesterol Biosynthesis in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dietary Manipulation (Optional): To enhance hepatic cholesterol biosynthesis, rats can be fed a diet supplemented with cholestyramine (e.g., 2.5%) for 5 days prior to the experiment.[2]
-
Preparation of this compound: Suspend this compound in a 0.5% methylcellulose vehicle.[1]
-
Administration: Administer a single oral dose of this compound (e.g., 6.25, 12.5, 25, or 50 mg/kg).[1]
-
Tracer Injection: One hour after this compound administration, inject [14C]-acetate intraperitoneally (i.p.) to trace de novo cholesterol biosynthesis.[1][2]
-
Sample Collection: Sacrifice the animals 2 hours after the drug treatment and collect plasma.[1]
-
Analysis: Saponify plasma samples and extract [14C]-cholesterol. Measure the amount of radiolabeled cholesterol using scintillation counting to determine the rate of biosynthesis.[1]
Visualizations
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head Analysis of YM-53601 and Pravastatin in Hypercholesterolemia Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, the quest for novel agents with improved efficacy and distinct mechanisms of action is perpetual. This guide provides a detailed, objective comparison of YM-53601, a novel squalene synthase inhibitor, and pravastatin, a widely prescribed HMG-CoA reductase inhibitor (statin), for the management of hypercholesterolemia. The following analysis is based on available preclinical data, offering insights into their comparative performance and underlying mechanisms.
Executive Summary
This compound demonstrates potent lipid-lowering effects in various animal models, often exceeding the efficacy of pravastatin, particularly in reducing non-HDL cholesterol and triglycerides.[1][2] As a squalene synthase inhibitor, this compound acts downstream of HMG-CoA reductase, the target of statins, presenting a different point of intervention in the cholesterol biosynthesis pathway.[1][3] While pravastatin has a well-established clinical profile in treating hypercholesterolemia and preventing cardiovascular disease[4][5][6], the evaluation of this compound has been limited to preclinical studies. This guide synthesizes the available preclinical data to offer a comparative perspective for the scientific community.
Mechanism of Action
The fundamental difference between this compound and pravastatin lies in their enzymatic targets within the cholesterol biosynthesis pathway.
Pravastatin , a competitive inhibitor of HMG-CoA reductase, blocks the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol production.[4][7][8] This inhibition leads to an upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[7]
This compound , in contrast, inhibits squalene synthase, the enzyme that catalyzes the conversion of two molecules of farnesyl pyrophosphate into squalene.[1][3] This action is a later step in the cholesterol synthesis pathway.[1] By blocking this step, this compound also reduces cholesterol production.[1]
Comparative Efficacy: Preclinical Data
Preclinical studies in various animal models have demonstrated the lipid-lowering capabilities of this compound, often in direct comparison with pravastatin.
Table 1: Comparison of this compound and Pravastatin on Plasma Non-HDL Cholesterol Levels in Animal Models
| Animal Model | Drug and Dose | Treatment Duration | Mean Reduction in Non-HDL-C (%) | Reference |
| Guinea Pigs | This compound (100 mg/kg/day) | 14 days | 47% | [1][2] |
| Pravastatin (100 mg/kg/day) | 14 days | 33% | [1][2] | |
| Rhesus Monkeys | This compound (50 mg/kg, twice daily) | 21 days | 37% | [1][2] |
| Pravastatin (25 mg/kg, twice daily) | 28 days | No significant reduction | [2] | |
| Rhesus Monkeys | This compound (50 mg/kg) | 4 weeks | 21% | [1] |
| Pravastatin (25 mg/kg) | 4 weeks | 13% | [1] |
Table 2: Comparison of this compound and Pravastatin on Other Plasma Lipids in Guinea Pigs
| Parameter | This compound (100 mg/kg/day) | Pravastatin (100 mg/kg/day) | Reference |
| Total Cholesterol Reduction | 44% | 32% | [1] |
| HDL-C Change | No effect | Significant decrease | [1] |
This compound has also shown a potent effect on lowering triglycerides, a property where it was found to be superior to the fibrate, fenofibrate, in hamsters fed a high-fat diet.[1][2]
Experimental Protocols
The following outlines the methodologies employed in the key preclinical studies cited in this guide.
Inhibition of Squalene Synthase Activity (In Vitro)
-
Source of Enzyme: Hepatic microsomes from various animal species and the human hepatoma cell line HepG2 were used.[1]
-
Assay: The activity of squalene synthase was measured by the conversion of [3H]farnesyl diphosphate to [3H]squalene.
-
Inhibitor: this compound was added in a dose-dependent manner to determine its inhibitory concentration (IC50).[9]
In Vivo Cholesterol Biosynthesis Inhibition in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Rats were administered a single oral dose of this compound. One hour later, they received an intraperitoneal injection of [14C]-acetate.
-
Measurement: The incorporation of radiolabeled acetate into cholesterol was measured to determine the extent of biosynthesis inhibition. The ED50 value was calculated.[1]
Comparative Efficacy Studies in Animal Models
-
Guinea Pig Model:
-
Rhesus Monkey Model:
Safety and Tolerability
For pravastatin, common side effects include joint pain, diarrhea, nausea, headaches, and muscle pains.[4] Serious but less common side effects can include rhabdomyolysis and liver problems.[4][6]
The available preclinical studies on this compound do not provide a detailed safety and tolerability profile. A significant advantage of squalene synthase inhibitors, in theory, is that they do not affect the synthesis of other essential molecules derived from mevalonate, such as ubiquinone and dolichol, which is a potential concern with HMG-CoA reductase inhibitors.[1]
Conclusion
Based on the available preclinical evidence, this compound emerges as a potent lipid-lowering agent with a mechanism of action distinct from statins. In head-to-head comparisons in animal models, this compound demonstrated superior or comparable efficacy in reducing non-HDL cholesterol compared to pravastatin.[1][2] Furthermore, its significant triglyceride-lowering effect suggests a broader lipid-modifying profile.[1]
It is crucial to underscore that these findings are from preclinical studies, and the efficacy and safety of this compound in humans have not been established. Pravastatin remains a cornerstone of hypercholesterolemia treatment with a vast body of clinical evidence supporting its use. The development of squalene synthase inhibitors like this compound, however, represents a promising avenue for future lipid-lowering therapies, potentially offering an alternative or complementary approach to statin treatment. Further clinical research is necessary to ascertain the therapeutic potential of this compound in managing human hypercholesterolemia.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pravastatin - Wikipedia [en.wikipedia.org]
- 5. Pravastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pravastatin (Pravachol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. What is the mechanism of Pravastatin Sodium? [synapse.patsnap.com]
- 8. Pravastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for Triglyceride Reduction: YM-53601 vs. Fenofibrate
In the landscape of lipid-lowering therapies, the quest for potent triglyceride-reducing agents remains a critical area of research. This guide provides a detailed comparison of two such agents: YM-53601, a novel squalene synthase inhibitor, and fenofibrate, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist. While fenofibrate has been a cornerstone in managing hypertriglyceridemia, preclinical data suggests that this compound may offer superior efficacy. This comparison delves into their mechanisms of action, presents head-to-head experimental data, and outlines the methodologies behind these findings.
Quantitative Data Summary
A key preclinical study directly compared the triglyceride-lowering effects of this compound and fenofibrate in hamsters fed a high-fat diet. The results, summarized below, indicate a significant advantage for this compound.
| Compound | Dosage | Duration | Animal Model | Triglyceride Reduction (%) | p-value |
| This compound | 100 mg/kg | 7 days | Hamsters on a high-fat diet | 73% | <0.001 |
| Fenofibrate | 100 mg/kg | 7 days | Hamsters on a high-fat diet | 53% | <0.001 |
Data sourced from a study by Ugawa et al., published in the British Journal of Pharmacology.[1][2]
Experimental Protocols
The comparative efficacy data presented above was obtained from a study utilizing a hamster model of hypertriglyceridemia. The key aspects of the experimental protocol are outlined below:
Animal Model: Male Syrian hamsters were used for the study. Hamsters are a relevant model for lipid metabolism studies as their plasma lipid profile is similar to that of humans.[2]
Diet: The animals were fed a high-fat diet to induce an increase in plasma triglyceride levels, mimicking a state of hypertriglyceridemia.
Drug Administration: this compound and fenofibrate were administered orally at a dosage of 100 mg/kg daily for a period of 7 days.[1][2]
Blood Analysis: At the end of the treatment period, blood samples were collected to measure plasma triglyceride concentrations.
Statistical Analysis: The percentage reduction in triglyceride levels was calculated for each treatment group and compared to a control group. The statistical significance of the observed effects was determined using appropriate statistical tests, with a p-value of less than 0.001 indicating a highly significant reduction.[1][2]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms through which this compound and fenofibrate lower triglycerides are visualized in the following diagrams.
Caption: Comparative signaling pathways of this compound and fenofibrate in triglyceride reduction.
This compound's Mechanism: As a squalene synthase inhibitor, this compound blocks a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition has downstream effects, leading to a reduction in triglyceride and free fatty acid biosynthesis.[4] Furthermore, this compound has been shown to decrease the secretion of very-low-density lipoprotein (VLDL) from the liver, the primary carrier of triglycerides in the blood.[4] It also enhances the clearance of VLDL from the plasma.[5][6]
Fenofibrate's Mechanism: Fenofibrate, a fibric acid derivative, acts by activating PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[7][8][9] Activation of PPARα leads to several downstream effects that collectively lower triglyceride levels. These include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that breaks down triglycerides in VLDL particles.[7][10][11]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. Fenofibrate reduces the production of ApoC-III, thereby further enhancing LPL activity and the clearance of triglyceride-rich lipoproteins.
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[8][10]
Conclusion
Based on the available preclinical data, this compound demonstrates superior triglyceride-lowering efficacy compared to fenofibrate in a head-to-head comparison in a hamster model. The two compounds operate through distinct mechanisms of action, with this compound directly inhibiting a key enzyme in lipid synthesis and fenofibrate acting as a broader regulator of lipid metabolism through PPARα activation. While these findings are promising for this compound, it is important to note that this data is from animal studies. Further research, including clinical trials in humans, is necessary to establish the clinical relevance of these findings and to fully understand the comparative efficacy and safety of this compound and fenofibrate in managing hypertriglyceridemia.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound- a novel squalene synthase inhibitor- on the clearance rate of plasma LDL and VLD | British Pharmacological Society [bps.ac.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 9. Fenofibrate - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Squalene Synthase Inhibitors: Lapaquistat Acetate vs. YM-53601
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent squalene synthase inhibitors, Lapaquistat Acetate (TAK-475) and YM-53601. This analysis is supported by preclinical and clinical data to inform research and development decisions in the pursuit of novel lipid-lowering therapies.
Both Lapaquistat Acetate and this compound target squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Inhibition of this enzyme represents an alternative therapeutic strategy to statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[3] By targeting a downstream step, squalene synthase inhibitors aim to reduce cholesterol production with a potentially different side-effect profile.[4]
Quantitative Performance Analysis
To facilitate a direct comparison of their pharmacological activity, the following tables summarize key in vitro and in vivo data for Lapaquistat Acetate and this compound.
Table 1: In Vitro Potency of Squalene Synthase Inhibitors
| Compound | Assay | System | IC50 Value |
| Lapaquistat Acetate (active metabolite T-91485) | Cholesterol Biosynthesis Inhibition | Human Skeletal Myocytes | 45 nM[5] |
| This compound | Squalene Synthase Inhibition | Human Hepatoma Cells (HepG2) | 79 nM[2] |
| This compound | Squalene Synthase Inhibition | Rat Liver Microsomes | 90 nM[2] |
| This compound | Squalene Synthase Inhibition | Hamster Liver Microsomes | 170 nM[2] |
| This compound | Squalene Synthase Inhibition | Guinea-pig Liver Microsomes | 46 nM[2] |
| This compound | Squalene Synthase Inhibition | Rhesus Monkey Liver Microsomes | 45 nM[2] |
Table 2: In Vivo Efficacy of Squalene Synthase Inhibitors in Rats
| Compound | Parameter | Animal Model | ED50 Value |
| Lapaquistat Acetate | Inhibition of Hepatic Cholesterol Biosynthesis | Rats | 2.9 mg/kg[3] |
| This compound | Inhibition of Cholesterol Biosynthesis | Rats | 32 mg/kg[2] |
Table 3: In Vivo Lipid-Lowering Effects of this compound in Various Animal Models
| Animal Model | Treatment | Dosage | Effect on Non-HDL-C | Effect on Triglycerides |
| Guinea-pigs | This compound, daily for 14 days | 100 mg/kg | 47% reduction[6] | Not Reported |
| Rhesus Monkeys | This compound, twice daily for 21 days | 50 mg/kg | 37% reduction[6] | Not Reported |
| Hamsters (normal diet) | This compound, daily for 5 days | 50 mg/kg | ~70% reduction[2] | 81% reduction[6] |
| Hamsters (high-fat diet) | This compound, daily for 7 days | 100 mg/kg | Not Reported | 73% reduction[6] |
Lapaquistat Acetate demonstrated significant reductions in LDL-cholesterol in human clinical trials. In monotherapy, a 100 mg daily dose of Lapaquistat Acetate decreased LDL-C by 21.6%.[7] When co-administered with statins, it further reduced LDL-C by 18.0%.[7] However, the clinical development of Lapaquistat Acetate was halted due to concerns about potential liver damage at the 100 mg dose.[3][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the target of Lapaquistat Acetate and this compound, and a general workflow for evaluating squalene synthase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate Lapaquistat Acetate and this compound.
In Vitro Squalene Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase. A common method, adapted from Amin et al. (1992), involves the following steps:
-
Preparation of Microsomes: Liver tissue from various species (e.g., rat, hamster, human cell line) is homogenized and centrifuged to isolate the microsomal fraction, which contains the squalene synthase enzyme.
-
Reaction Mixture: The test compound (Lapaquistat Acetate or this compound) is incubated with the microsomal preparation in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding the substrate, radiolabeled farnesyl pyrophosphate ([³H]-FPP).
-
Incubation: The mixture is incubated to allow the enzymatic conversion of FPP to squalene.
-
Extraction and Quantification: The reaction is stopped, and the lipids, including the newly synthesized [³H]-squalene, are extracted. The amount of radioactivity in the squalene fraction is measured using liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that reduces squalene synthase activity by 50% (IC50) is calculated by analyzing the data from a range of inhibitor concentrations.
In Vivo Cholesterol Biosynthesis Inhibition Assay
This assay, based on the method by Tsujita et al. (1986), assesses the effect of a compound on cholesterol synthesis in a living organism.
-
Animal Model: Typically, rats are used for this assay.
-
Compound Administration: The test compound is administered orally to the rats.
-
Radiolabel Administration: After a specific time, a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is injected.
-
Tissue Collection: After a set period to allow for the incorporation of the radiolabel into newly synthesized cholesterol, the animals are euthanized, and the liver is collected.
-
Lipid Extraction and Saponification: Lipids are extracted from the liver, and the non-saponifiable fraction, which contains cholesterol, is isolated.
-
Quantification: The amount of radioactivity in the cholesterol fraction is measured.
-
ED50 Determination: The dose of the compound that inhibits cholesterol biosynthesis by 50% (ED50) is determined by comparing the results from treated and untreated animals.
Conclusion
Lapaquistat Acetate and this compound are both potent inhibitors of squalene synthase. Preclinical data suggests that Lapaquistat Acetate may have higher in vivo potency in rats for inhibiting cholesterol biosynthesis. This compound has demonstrated significant cholesterol and triglyceride-lowering effects across multiple animal species.
The clinical development of Lapaquistat Acetate was halted due to hepatotoxicity, highlighting a key challenge for this class of drugs. For researchers in this field, these findings underscore the importance of evaluating not only the efficacy but also the detailed safety and toxicity profiles of novel squalene synthase inhibitors. The experimental protocols outlined provide a foundation for the continued investigation and comparison of new chemical entities targeting this important enzyme in cholesterol metabolism.
References
- 1. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Protective effects of a squalene synthase inhibitor, lapaquistat acetate (TAK-475), on statin-induced myotoxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: YM-53601 and Statins in Cholesterol and Triglyceride Reduction
In the landscape of lipid-lowering therapies, statins have long been the cornerstone for managing hypercholesterolemia. However, the exploration of alternative mechanisms for controlling cholesterol synthesis has led to the development of novel agents such as YM-53601. This guide provides a detailed, data-driven comparison of this compound, a squalene synthase inhibitor, and statins, which inhibit HMG-CoA reductase. The focus is on their distinct mechanisms of action, comparative efficacy based on preclinical data, and potential differences in their effects on cellular processes.
Mechanism of Action: Two distinct points of intervention in cholesterol biosynthesis
The primary difference between this compound and statins lies in their enzymatic targets within the cholesterol biosynthesis pathway.
Statins act by competitively inhibiting HMG-CoA reductase.[1][2] This enzyme catalyzes an early, rate-limiting step in cholesterol production—the conversion of HMG-CoA to mevalonate.[2][3] By blocking this step, statins decrease the intracellular cholesterol pool, which in turn upregulates the expression of LDL receptors on the liver surface, leading to increased clearance of LDL cholesterol from the bloodstream.[1][4] The inhibition also affects the synthesis of other important molecules derived from mevalonate, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), leading to the "pleiotropic" effects of statins.[1][5]
This compound , on the other hand, inhibits squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[6][7] This enzyme catalyzes the first committed step toward cholesterol synthesis, the reductive dimerization of two FPP molecules to form squalene.[7][8] By targeting a step downstream of HMG-CoA reductase, squalene synthase inhibitors like this compound specifically block the branch leading to cholesterol without impacting the synthesis of non-sterol isoprenoids like ubiquinone (Coenzyme Q10) and dolichol, which are essential for cellular functions.[8]
Data Presentation: Comparative Efficacy
Preclinical studies have provided quantitative data on the efficacy of this compound and its comparison with statins and other lipid-lowering agents.
Table 1: In Vitro Enzyme Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against squalene synthase from various species and compares them to the IC50 values of representative statins against HMG-CoA reductase.
| Compound | Target Enzyme | Species/Cell Line | IC50 (nM) | Reference |
| This compound | Squalene Synthase | Human (HepG2 cells) | 79 | [6] |
| Rhesus Monkey | 45 | [6] | ||
| Guinea Pig | 46 | [6] | ||
| Rat | 90 | [6] | ||
| Hamster | 170 | [6] | ||
| Atorvastatin | HMG-CoA Reductase | Human (RD cells) | 2.8 | [9] |
| Simvastatin (acid) | HMG-CoA Reductase | Human (RD cells) | 3.8 | [9] |
| Various Statins | HMG-CoA Reductase | Human | 3 - 20 | [10] |
Table 2: In Vivo Efficacy on Non-HDL Cholesterol (Non-HDL-C)
Direct head-to-head comparisons in animal models demonstrate the potent cholesterol-lowering effects of this compound.
| Species | Compound | Dosage | Duration | Non-HDL-C Reduction | Reference |
| Guinea Pigs | This compound | 100 mg/kg/day | 14 days | 47% | [8][11] |
| Pravastatin | 100 mg/kg/day | 14 days | 33% | [8][11] | |
| Rhesus Monkeys | This compound | 50 mg/kg, twice daily | 21 days | 37% | [8][11] |
| Pravastatin | 25 mg/kg, twice daily | 28 days | No significant reduction | [8][11] |
Table 3: In Vivo Efficacy on Plasma Triglycerides (TG)
This compound has also shown superior triglyceride-lowering capabilities compared to the fibrate class of drugs.
| Species | Diet | Compound | Dosage | Duration | TG Reduction | Reference |
| Hamsters | Normal | This compound | 50 mg/kg/day | 5 days | 81% | [11] |
| Hamsters | High-Fat | This compound | 100 mg/kg/day | 7 days | 73% | [11] |
| Fenofibrate | 100 mg/kg/day | 7 days | 53% | [11] |
Experimental Protocols
The following are summaries of the methodologies used in the key comparative studies.
In Vivo Cholesterol Biosynthesis Inhibition in Rats
-
Objective: To determine the in vivo dose-dependent effect of this compound on cholesterol synthesis.
-
Animal Model: Male rats.
-
Protocol: Animals were administered a single oral dose of this compound (6.25, 12.5, 25, and 50 mg/kg). One hour after administration, [¹⁴C]-acetate was injected intraperitoneally to trace the synthesis of new cholesterol. The amount of radiolabeled cholesterol was measured to determine the extent of inhibition.
-
Result: this compound inhibited cholesterol biosynthesis in a dose-dependent manner with an ED50 value of 32 mg/kg.[6][8]
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 11. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating YM-53601's Inhibition of Squalene Synthase: A Comparative Guide to Genetic Knockdowns
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between the pharmacological inhibitor YM-53601 and genetic knockdown techniques for validating the role of squalene synthase in cellular and disease models.
This compound is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the synthesis of cholesterol and other downstream sterols.[1][4] Validating the on-target effects of such a small molecule inhibitor is crucial to ensure that the observed biological outcomes are a direct result of its intended mechanism of action. Genetic knockdown, using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a powerful and specific method to corroborate the findings from pharmacological inhibition.
This guide will objectively compare the use of this compound with genetic knockdown of FDFT1, providing experimental data for the compound and representative protocols for both approaches.
Comparison of Pharmacological Inhibition vs. Genetic Knockdown
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Reversible or irreversible binding to the target protein (squalene synthase), inhibiting its enzymatic activity. | Post-transcriptional gene silencing, leading to the degradation of the target mRNA (FDFT1) and subsequent reduction in protein expression. |
| Specificity | High specificity for squalene synthase has been reported.[1][2] However, off-target effects are always a potential concern with small molecules. | Highly specific to the target mRNA sequence. Off-target effects can occur but can be mitigated with careful design and control experiments. |
| Kinetics | Rapid onset of action, with effects observable within hours of administration.[5] The effect is also readily reversible upon withdrawal of the compound. | Slower onset of action, typically requiring 24-72 hours for significant protein depletion. The effect can be long-lasting, depending on the cell type and turnover rate of the target protein. |
| Dose Control | The degree of inhibition can be precisely controlled by varying the concentration of the compound. | The extent of knockdown can be modulated to some extent by adjusting the concentration of siRNA/shRNA, but achieving a specific level of partial knockdown can be challenging. |
| Application | Suitable for both in vitro and in vivo studies in various animal models.[1][6][7] | Primarily used for in vitro cell culture experiments. In vivo delivery of siRNA/shRNA can be complex and challenging. |
| Validation | Results should be validated with a secondary method, such as genetic knockdown, to confirm on-target effects. | Considered a gold standard for target validation. |
Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Squalene Synthase Inhibition) | 79 nM | Human hepatoma cells (HepG2) | [2] |
| 90 nM | Rat hepatic microsomes | [2] | |
| 170 nM | Hamster hepatic microsomes | [2] | |
| 46 nM | Guinea-pig hepatic microsomes | [2] | |
| 45 nM | Rhesus monkey hepatic microsomes | [2] | |
| ED50 (Cholesterol Biosynthesis Inhibition) | 32 mg/kg | Rats | [1][2] |
Experimental Protocols
Pharmacological Inhibition with this compound
This protocol is a representative example for treating cells in culture with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HepG2)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Treatment Preparation: Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as western blotting to assess protein levels, qPCR to measure gene expression, or functional assays to evaluate phenotypic changes.
Genetic Knockdown of FDFT1 using siRNA
This is a general protocol for siRNA-mediated knockdown of a target gene. Specific conditions may need to be optimized for different cell lines and siRNA reagents.
Materials:
-
siRNA targeting FDFT1 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Cell culture medium
-
Cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the FDFT1 siRNA (and control siRNA in a separate tube) in a reduced-serum medium.
-
In another tube, dilute the transfection reagent in the same reduced-serum medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the turnover rate of the FDFT1 protein.
-
Analysis: After incubation, assess the knockdown efficiency by measuring FDFT1 mRNA levels (via qPCR) and protein levels (via Western blot). Functional assays can then be performed on the cells with confirmed knockdown.
Visualizing the Pathways and Workflows
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound and FDFT1 siRNA.
Caption: Workflow for validating this compound effects with FDFT1 genetic knockdown.
Caption: A logical comparison of pharmacological and genetic approaches to study FDFT1.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments [mdpi.com]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Cross-Species Comparative Guide to a Novel Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of YM-53601, a potent and selective squalene synthase inhibitor, across various preclinical animal models. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offers an objective evaluation of its potential as a lipid-lowering agent.
Mechanism of Action
This compound exerts its lipid-lowering effects by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of two molecules of farnesyl pyrophosphate into squalene, a precursor to cholesterol.[3] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.[3][4] Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors do not affect the synthesis of other essential molecules derived from the same pathway, such as ubiquinone and dolichol.[3]
Signaling Pathway
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.
Cross-Species Efficacy: A Comparative Summary
This compound has demonstrated significant lipid-lowering effects in a variety of animal models, including rats, hamsters, guinea pigs, and rhesus monkeys. The following tables summarize the key quantitative data from these studies.
In Vitro Squalene Synthase Inhibition
| Species/Cell Line | Preparation | IC₅₀ (nM) |
| Human | HepG2 cell microsomes | 79[1][5] |
| Rat | Liver microsomes | 90[1][5] |
| Hamster | Liver microsomes | 170[1] |
| Guinea Pig | Liver microsomes | 46[1] |
| Rhesus Monkey | Liver microsomes | 45[1] |
In Vivo Cholesterol Biosynthesis Inhibition
| Species | Parameter | ED₅₀ (mg/kg) |
| Rat | Inhibition of cholesterol biosynthesis from acetate | 32[1][3][5] |
Plasma Lipid Level Reduction
Rats (High-Fat Diet)
| Treatment | Dose (mg/kg/day) | Duration | % Reduction in non-HDL-C |
| This compound | 12.5 | 1 week | Not specified |
| This compound | 25 | 1 week | Not specified |
| This compound | 50 | 1 week | Significant reduction |
| Pravastatin | 50 | 1 week | Less effective than this compound |
Guinea Pigs
| Treatment | Dose (mg/kg/day) | Duration | % Reduction in non-HDL-C |
| This compound | 100 | 14 days | 47% (P<0.001)[6] |
| Pravastatin | 100 | 14 days | 33% (P<0.001)[6] |
Hamsters (Normal Diet)
| Treatment | Dose (mg/kg/day) | Duration | % Reduction in Triglycerides |
| This compound | 50 | 5 days | 81% (P<0.001)[3][6] |
Hamsters (High-Fat Diet)
| Treatment | Dose (mg/kg/day) | Duration | % Reduction in Triglycerides |
| This compound | 100 | 7 days | 73% (P<0.001)[3][6] |
| Fenofibrate | 100 | 7 days | 53% (P<0.001)[3][6] |
Rhesus Monkeys
| Treatment | Dose (mg/kg, twice daily) | Duration | % Reduction in non-HDL-C |
| This compound | 12.5 | 21 days | 23% (P<0.05)[3] |
| This compound | 25 | 21 days | 17% (not significant)[3] |
| This compound | 50 | 21 days | 37% (P<0.01)[3][6] |
| Pravastatin | 25 | 28 days | No significant effect[3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Squalene Synthase Activity Assay
Caption: Workflow for the In Vitro Squalene Synthase Activity Assay.
Methodology:
-
Microsome Preparation: Liver tissues from rats, hamsters, guinea pigs, and rhesus monkeys, as well as human hepatoma HepG2 cells, were homogenized and centrifuged to isolate the microsomal fraction.[1][3]
-
Incubation: The microsomal preparations were incubated with [³H]farnesyl diphosphate as a substrate in the presence of varying concentrations of this compound.[1]
-
Lipid Extraction and Analysis: Following incubation, lipids were extracted, and the amount of synthesized [³H]squalene was quantified using thin-layer chromatography and liquid scintillation counting.[1]
-
IC₅₀ Determination: The concentration of this compound that inhibited 50% of the squalene synthase activity (IC₅₀) was calculated from the dose-response curves.[1]
In Vivo Cholesterol Biosynthesis Assay in Rats
Caption: Workflow for the In Vivo Cholesterol Biosynthesis Assay in Rats.
Methodology:
-
Animal Dosing: A single oral dose of this compound was administered to rats.[3]
-
Tracer Administration: One hour after drug administration, [¹⁴C]-acetate was injected intraperitoneally to trace the synthesis of new cholesterol.[3]
-
Sample Collection and Analysis: After a specified time, the animals were sacrificed, and the incorporation of the radiolabel into hepatic and plasma cholesterol was measured.[3]
-
ED₅₀ Determination: The effective dose that inhibited 50% of cholesterol biosynthesis (ED₅₀) was determined from the dose-response data.[1][3]
Animal Studies for Plasma Lipid Analysis
General Protocol:
-
Animal Models: Male Hartley guinea pigs, hamsters, and rhesus monkeys were used in the studies.[3][6]
-
Diet: Animals were fed either a normal or a high-fat diet, depending on the specific study design.[3][6]
-
Drug Administration: this compound, pravastatin, or fenofibrate were administered orally, typically once or twice daily, for a specified duration (ranging from 5 days to 4 weeks).[3][6]
-
Blood Sampling: Blood samples were collected at baseline and at various time points during the treatment period.[3]
-
Lipid Analysis: Plasma levels of total cholesterol, HDL cholesterol, and triglycerides were determined using standard enzymatic methods. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.[3]
VLDL and LDL Clearance in Hamsters
Further studies in hamsters have indicated that this compound enhances the clearance rate of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma.[7] This effect contributes to the overall reduction in plasma cholesterol and triglyceride levels.[7] The mechanism for enhanced VLDL clearance appears to be distinct from the lipoprotein lipase (LPL) pathway.[7]
Conclusion
The collective data from these cross-species studies consistently demonstrate the potent lipid-lowering efficacy of this compound. Its ability to significantly reduce non-HDL cholesterol and triglycerides in various animal models, often with greater potency than comparator drugs like pravastatin and fenofibrate, underscores its potential as a novel therapeutic agent for dyslipidemia. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising squalene synthase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YM-53601 and Clofibrate on VLDL Clearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of YM-53601, a novel squalene synthase inhibitor, and clofibrate, a well-established fibrate, on the clearance of very-low-density lipoprotein (VLDL). This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound and clofibrate both effectively lower plasma triglyceride levels, a key component of VLDL particles. However, their mechanisms of action and efficacy in clearing VLDL and other lipoproteins differ significantly. Experimental evidence, primarily from studies in hamsters, indicates that this compound demonstrates a more profound effect on VLDL clearance compared to clofibrate.[1] While clofibrate primarily enhances the catabolism of VLDL through the activation of lipoprotein lipase (LPL), this compound appears to exert its effects through a dual mechanism: enhancing VLDL clearance through an LPL-independent pathway and potentially reducing VLDL secretion from the liver.[1][2]
Data Presentation: Comparative Effects on Plasma Lipids and Lipoprotein Clearance
The following tables summarize the quantitative data from a comparative study in Syrian golden hamsters.
Table 1: Effect on Plasma Lipids [1]
| Treatment Group | Dosage | Duration | Change in Plasma Total Cholesterol | Change in Plasma Triglycerides |
| This compound | 50 mg/kg/day | 5 days | ↓ 35% | ↓ 64% |
| Clofibrate | 150 mg/kg/day | 7 days | ↓ 12% | ↓ 15% |
| Control | Vehicle | - | - | - |
Table 2: Effect on Lipoprotein Clearance [1]
| Treatment Group | Lipoprotein | Key Findings |
| This compound | DiI-VLDL | Significantly increased disappearance from plasma; more profound effect than clofibrate. |
| DiI-LDL | Enhanced clearance by 2.2-fold at 3 hours and 60% at 6 hours. | |
| Clofibrate | DiI-VLDL | Increased clearance, but to a lesser extent than this compound. |
| DiI-LDL | Little to no effect on clearance rate. |
Signaling Pathways and Mechanisms of Action
Clofibrate: PPARα-Mediated VLDL Catabolism
Clofibrate, a member of the fibrate class of drugs, exerts its primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[3] Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and, crucially, the upregulation of lipoprotein lipase (LPL) activity.[4] LPL is the key enzyme responsible for hydrolyzing triglycerides within VLDL particles, thereby facilitating their clearance from the circulation.[4] Clofibrate also has been reported to decrease the hepatic production of VLDL.[5]
This compound: Squalene Synthase Inhibition and VLDL Metabolism
This compound is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[6][7] By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol.[8] Its triglyceride-lowering effect and impact on VLDL clearance appear to be multifaceted. Studies suggest that this compound may decrease the secretion of VLDL particles from the liver.[2][9] Furthermore, while it enhances VLDL clearance, this effect is likely independent of direct LPL stimulation, as demonstrated in experiments where the LPL inhibitor protamine sulfate was used.[1] This suggests an alternative pathway for VLDL clearance is activated or enhanced by this compound.[1]
Experimental Protocols
In Vivo VLDL Clearance Assay
The following is a generalized protocol for assessing VLDL clearance in an animal model, based on the methodologies described in the cited literature.[1][10][11]
Objective: To measure the rate of removal of VLDL from the circulation following administration of a test compound.
Materials:
-
Test animals (e.g., Syrian golden hamsters)
-
Test compounds (this compound, clofibrate) and vehicle
-
Fluorescently labeled VLDL (e.g., DiI-VLDL) or radiolabeled VLDL
-
Anesthetic
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Fluorometer or scintillation counter
Procedure:
-
Animal Acclimation and Dosing:
-
House animals under controlled conditions (diet, light-dark cycle).
-
Administer the test compound (e.g., this compound or clofibrate) or vehicle orally for a specified number of days.[1]
-
-
VLDL Labeling:
-
VLDL is isolated from donor animals and labeled with a fluorescent probe (e.g., DiI) or a radiolabel.[1]
-
-
Injection of Labeled VLDL:
-
Following the dosing period, animals are fasted.
-
Anesthetize the animals.
-
A baseline blood sample is collected.
-
Inject a precise amount of labeled VLDL intravenously.[1]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 2, 30, 60, 120, 240, 360 minutes).[1]
-
-
Plasma Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Measure the fluorescence or radioactivity in the plasma samples.
-
-
Data Analysis:
-
Calculate the percentage of the initial injected dose remaining in the plasma at each time point.
-
Plot the decay curve and determine the clearance rate.
-
Conclusion
Both this compound and clofibrate are effective at reducing plasma triglycerides, a key therapeutic goal in managing dyslipidemia. However, their underlying mechanisms and overall impact on lipoprotein metabolism are distinct. Clofibrate's actions are well-characterized and are primarily mediated through PPARα activation and subsequent enhancement of LPL-mediated VLDL catabolism.[4] In contrast, this compound, a squalene synthase inhibitor, appears to offer a more potent reduction in VLDL, likely through a combination of decreased hepatic secretion and enhanced clearance via an LPL-independent pathway.[1][2] The observation that this compound also enhances LDL clearance, an effect not seen with clofibrate, suggests a broader and potentially more beneficial impact on the overall lipoprotein profile.[1] These findings highlight this compound as a promising agent for the treatment of hypertriglyceridemia, with a distinct and potentially advantageous mechanism of action compared to traditional fibrates. Further research is warranted to fully elucidate the molecular pathways involved in this compound-mediated VLDL clearance.
References
- 1. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring VLDL1 secretion in humans with an intravenous fat emulsion test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of In Vivo VLDL and Chylomicron Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking YM-53601 Against Novel FDFT1 Inhibitors: A Comparative Guide
This guide provides a detailed comparison of YM-53601 and other novel inhibitors of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), also known as squalene synthase. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, making it a significant target for therapeutic intervention in hypercholesterolemia and certain cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to support further research and development.
Introduction to FDFT1 (Squalene Synthase)
FDFT1 is a membrane-associated enzyme that catalyzes the first committed step in cholesterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] This positions FDFT1 at a crucial branch point in the mevalonate pathway.[2] Inhibiting FDFT1 specifically blocks the sterol synthesis branch without affecting the production of other essential non-sterol isoprenoids like ubiquinone and dolichol, which is a potential advantage over upstream inhibitors like statins.[4] Upregulation of FDFT1 has been linked to tumor progression in various cancers, making it a target for anticancer agents as well.[1][5]
Comparative Performance of FDFT1 Inhibitors
The following tables summarize the quantitative data on the performance of this compound and other notable FDFT1 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Inhibitor | Target | Species/Cell Line | IC₅₀ (nM) | Reference |
| This compound | Squalene Synthase | Human (HepG2 cells) | 79 | [6] |
| Squalene Synthase | Rhesus Monkey (hepatic microsomes) | 45 | [6] | |
| Squalene Synthase | Guinea-Pig (hepatic microsomes) | 46 | [6] | |
| Squalene Synthase | Rat (hepatic microsomes) | 90 | [6] | |
| Squalene Synthase | Hamster (hepatic microsomes) | 170 | [6] | |
| Zaragozic Acid A | Squalene Synthase | Rat (liver microsomes) | Picomolar range | [3] |
Note: Direct, side-by-side comparative studies for all novel inhibitors are limited. Data is compiled from individual research publications.
Table 2: In Vivo Efficacy (Cholesterol & Triglyceride Reduction)
| Inhibitor | Animal Model | Dosage | Effect on Non-HDL Cholesterol | Effect on Triglycerides | Reference |
| This compound | Rhesus Monkeys | 50 mg/kg, twice daily for 21 days | ↓ 37% | Not specified | [7] |
| Pravastatin | Rhesus Monkeys | 25 mg/kg, twice daily for 28 days | No significant effect | Not specified | [7] |
| This compound | Guinea-Pigs | 100 mg/kg, daily for 14 days | ↓ 47% | Not specified | [7] |
| Pravastatin | Guinea-Pigs | 100 mg/kg, daily for 14 days | ↓ 33% | Not specified | [7] |
| This compound | Hamsters (high-fat diet) | 100 mg/kg, daily for 7 days | Not specified | ↓ 73% | [4][7] |
| Fenofibrate | Hamsters (high-fat diet) | 100 mg/kg, daily for 7 days | Not specified | ↓ 53% | [4][7] |
| This compound | Rats | Single oral dose | ED₅₀ = 32 mg/kg (for cholesterol biosynthesis inhibition) | Inhibited at similar dose range | [4][6][8] |
Signaling Pathways and Experimental Workflows
Visual diagrams of key biological pathways and experimental processes provide a clearer understanding of the inhibitor's mechanism and evaluation.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.
In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against FDFT1.
-
Enzyme Source: Hepatic microsomes are prepared from various animal species (e.g., rats, hamsters, monkeys) or human-derived cell lines like HepG2.[4][6]
-
Procedure:
-
Microsomal preparations are incubated with the test inhibitor (e.g., this compound) at varying concentrations.
-
The enzymatic reaction is initiated by adding the substrate, radiolabeled [³H]farnesyl diphosphate.[6]
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
Lipids, including the product [³H]squalene, are extracted.
-
The amount of [³H]squalene formed is quantified using liquid scintillation counting.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Cholesterol Biosynthesis Inhibition Assay
-
Objective: To measure the effective dose of an inhibitor that reduces cholesterol synthesis by 50% (ED₅₀) in a living organism.
-
Procedure:
-
Animals are administered a single oral (p.o.) dose of the test compound (e.g., this compound) or a vehicle control.[4]
-
After a specific time (e.g., 1 hour), a radiolabeled precursor, such as [¹⁴C]-acetate, is injected intraperitoneally (i.p.).[4]
-
After another incubation period, animals are euthanized, and livers are collected.
-
The amount of radiolabel incorporated into cholesterol is measured to determine the rate of synthesis.
-
The ED₅₀ is calculated based on the dose-dependent inhibition of cholesterol synthesis compared to the control group.[4][6]
-
In Vivo Lipid-Lowering Efficacy Studies
-
Objective: To evaluate the long-term efficacy of an inhibitor in reducing plasma cholesterol and triglyceride levels.
-
Animal Models: Normolipidemic or diet-induced hyperlipidemic hamsters, guinea-pigs, and rhesus monkeys are used to model human lipid metabolism.[4][7]
-
Procedure:
-
Animals are divided into treatment groups and receive daily or twice-daily oral doses of the test inhibitor, a comparator drug (e.g., pravastatin, fenofibrate), or a vehicle control for a specified duration (e.g., 5 to 28 days).[7]
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Plasma is separated, and concentrations of total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglycerides are measured using standard enzymatic assays.
-
Non-HDL cholesterol (non-HDL-C), a measure of atherogenic lipoproteins, is calculated as TC minus HDL-C.[7]
-
The percentage reduction in lipid levels is calculated for each treatment group relative to the control group.
-
Conclusion
This compound demonstrates potent inhibition of FDFT1 both in vitro across multiple species and in vivo, leading to significant reductions in plasma non-HDL cholesterol and triglycerides.[4][6][7] Notably, in primate models, its cholesterol-lowering efficacy was superior to that of pravastatin, and in hamster models, its triglyceride-lowering effect surpassed that of fenofibrate.[4][7] The mechanism of action, which involves suppressing lipogenic biosynthesis and enhancing the clearance of VLDL and LDL, positions FDFT1 inhibitors as a promising class of lipid-lowering agents.[8][9][10]
While comprehensive, directly comparative data against a wide range of novel FDFT1 inhibitors is still emerging, the established performance of compounds like this compound and the picomolar potency of natural products like Zaragozic Acid A provide a strong benchmark for future drug development efforts targeting FDFT1.[3] Further research should focus on side-by-side trials to elucidate the relative potency, safety, and pharmacokinetic profiles of new chemical entities in this class.
References
- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of YM-53601: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the squalene synthase inhibitor, YM-53601, with a focus on operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to personal and environmental protection is required. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before each use and changed frequently, especially after direct contact with the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from dust or splashes.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a properly functioning chemical fume hood to contain any airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Operational Procedures for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for working with this compound, preferably within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Use anti-static tools if necessary.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel securely before removing it from the fume hood.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated disposables as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Condition | Duration |
| Storage of Solid | -20°C | ≥ 4 years |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from publicly available information.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols Cited
The information presented in this guide is based on general laboratory safety principles and data from chemical suppliers. No specific experimental protocols involving the handling of this compound were cited in the creation of these safety guidelines. Researchers should develop their own detailed standard operating procedures (SOPs) for their specific experimental setups, incorporating the safety precautions outlined here.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safe handling and disposal, the following workflow diagram is provided.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult with your institution's safety officer for specific guidance and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
